2-(2,5-Dimethylphenoxy)-3-nitropyridine
Description
Structure
2D Structure
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-3-nitropyridine |
InChI |
InChI=1S/C13H12N2O3/c1-9-5-6-10(2)12(8-9)18-13-11(15(16)17)4-3-7-14-13/h3-8H,1-2H3 |
InChI Key |
ICXUNOOWQVIWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
2-(2,5-Dimethylphenoxy)-3-nitropyridine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,5-Dimethylphenoxy)-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer insights into its properties, synthesis, and potential applications. The guide includes a proposed synthetic route, tabulated physicochemical properties based on analogous compounds, and general safety precautions for handling nitropyridine derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel pyridine-based compounds for drug discovery and development.
Chemical Identity and Properties
Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties. Data for the target compound is estimated based on its structure and data from similar compounds.
| Property | Value | Source/Basis |
| CAS Number | Not available | |
| Molecular Formula | C₁₃H₁₂N₂O₃ | Calculated |
| Molecular Weight | 244.25 g/mol | Calculated |
| Melting Point | ~210 °C | Based on 2-(2,3-Dimethylphenoxy)-3-nitropyridine[1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol and benzene.[2] | Inferred from related nitropyridines |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction.
Proposed Synthesis: Nucleophilic Aromatic Substitution
This method involves the reaction of 2-chloro-3-nitropyridine with 2,5-dimethylphenol. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack by the phenoxide ion.
Reaction Scheme:
Detailed Experimental Protocol (Proposed)
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2,5-dimethylphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the sodium 2,5-dimethylphenoxide. Stir the mixture until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: To the solution of the phenoxide, add 1.0 equivalent of 2-chloro-3-nitropyridine dissolved in a minimal amount of DMF.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. The following precautions are based on the hazard profiles of related nitropyridine compounds.[3][4][5][6][7]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][7]
-
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[3][4][5]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3][4]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7]
-
Store in a well-ventilated place. Keep container tightly closed.[5][6]
Applications in Research and Drug Development
Nitropyridine derivatives are significant in medicinal chemistry due to their wide range of biological activities.[8] They serve as important intermediates in the synthesis of various bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[8]
The general class of nitropyridines has been explored for:
-
Kinase Inhibition: Certain nitropyridine derivatives have shown potential as Janus kinase 2 (JAK2) inhibitors.[8]
-
Antimicrobial Agents: The core structure is a building block for developing new antibacterial and antifungal compounds.[9]
-
Agrochemicals: These compounds can serve as precursors for herbicides and fungicides.[9]
The title compound, this compound, combines the reactive nitropyridine scaffold with a dimethylphenoxy moiety, which could modulate its biological activity and pharmacokinetic properties. Further research is warranted to explore its potential in these and other therapeutic areas.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
References
- 1. 2-(2,3-DIMETHYLPHENOXY)-3-NITROPYRIDINE | 76893-55-5 [chemicalbook.com]
- 2. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
2-(2,5-Dimethylphenoxy)-3-nitropyridine molecular structure and weight
An In-depth Technical Guide on 2-(2,5-Dimethylphenoxy)-3-nitropyridine
This technical guide provides a detailed overview of the molecular structure, and physico-chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is an aromatic ether derivative. Its structure consists of a 2,5-dimethylphenyl group linked to a 3-nitropyridine ring via an oxygen atom. The presence of the nitro group, a strong electron-withdrawing group, and the dimethylphenoxy moiety significantly influences the electronic properties and reactivity of the molecule.
Table 1: Physicochemical Properties of 2-(Dimethylphenoxy)-3-nitropyridine Isomers
| Property | Value | Source |
| Molecular Formula | C13H12N2O3 | [1] |
| Molecular Weight | 244.25 g/mol | [1] |
| CAS Number | 76893-55-5 (for 2-(2,3-dimethylphenoxy)-3-nitropyridine) | [1] |
Potential Synthetic Pathway
The synthesis of this compound can be conceptualized through a nucleophilic aromatic substitution (SNAr) reaction. This common method for forming aryl ethers involves the reaction of a halogenated pyridine with a phenoxide. A plausible experimental workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Hypothetical Synthesis
The following outlines a potential experimental protocol for the synthesis of this compound based on the SNAr reaction pathway.
-
Reactant Preparation : In a dry reaction vessel, dissolve 2,5-dimethylphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Deprotonation : Add a slight molar excess of a mild base, such as potassium carbonate, to the solution. Stir the mixture at room temperature to facilitate the formation of the potassium 2,5-dimethylphenoxide.
-
Nucleophilic Substitution : To the phenoxide solution, add an equimolar amount of 2-chloro-3-nitropyridine.
-
Reaction Conditions : Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Purification : Collect the solid product by filtration and wash it with water. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization : Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Signaling Pathway and Logical Relationships in Drug Discovery
Compounds with nitropyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The logical workflow for investigating a novel compound like this compound in a drug discovery context is depicted below.
Caption: A generalized workflow for preclinical drug discovery.
References
An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethylphenoxy)-3-nitropyridine: Precursors and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2,5-Dimethylphenoxy)-3-nitropyridine, a molecule of interest in medicinal chemistry and materials science. This document details the primary synthetic pathway, the necessary precursors and starting materials, and provides a generalized experimental protocol based on established chemical principles.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The principal and most direct route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction mechanism involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this specific synthesis, the key precursors are 2-chloro-3-nitropyridine and 2,5-dimethylphenol .
The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack, and this reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO2) at the 3-position. This group activates the carbon atom at the 2-position, making the chlorine atom a good leaving group for substitution by the 2,5-dimethylphenoxide ion.
The overall reaction can be visualized as follows:
Spectroscopic and Synthetic Overview of 2-(Aryloxy)-3-nitropyridines: A Case Study with a Closely Related Analog
**For the attention of researchers, scientists, and professionals in drug development, this document addresses the request for spectroscopic data (NMR, IR, MS) and experimental protocols for 2-(2,5-Dimethylphenoxy)-3-nitropyridine. Following a comprehensive search of available scientific literature and databases, specific experimental data for this exact compound could not be located. However, to provide valuable insights for researchers working with related molecular scaffolds, this guide presents a detailed analysis of a closely related analog, 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine, for which comprehensive data has been published. This includes its synthesis, spectroscopic characterization, and relevant experimental procedures.
A Note on Data Availability
Therefore, the following sections will focus on a well-characterized, structurally similar compound to provide a relevant and detailed technical guide.
Case Study: Spectroscopic Data for 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine
The following data is presented for the analog 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine[1][2].
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Frequency | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | CDCl₃ | 400 MHz | 8.87 | dd | J = 4.7 Hz, J′ = 1.5 Hz | 2 H, 6-H pyridine |
| 8.21 | dd | J = 8.2 Hz, J′ = 1.5 Hz | 2 H, 4-H pyridine | |||
| 7.44 | dd | J = 8.1 Hz, J′ = 4.7 Hz | 2 H, 5-H pyridine | |||
| 7.26 | s | 2 H, phenylene | ||||
| 3.74 | s | 6 H, methoxy | ||||
| ¹³C | CDCl₃ | 75 MHz | 152.44 | 2 C, C-6 py | ||
| 150.84 | 2 C | |||||
| 149.74 | 2 C | |||||
| 147.27 | 2 C, C-3 py | |||||
| 131.95 | 2 C | |||||
| 122.67 | 2 C | |||||
| 113.23 | 2 C | |||||
| 55.6 | 2 C, OCH₃ |
Infrared (IR) Spectroscopy Data
| Technique | **Wavenumber (cm⁻¹) ** |
| ATR | 3091, 3073, 3016, 2970, 2938, 2839, 2365, 1594, 1555, 1527, 1499, 1467, 1428, 1385, 1353, 1307, 1212, 1173, 1103, 1052, 1024, 862, 819, 802, 770, 717, 677 |
Mass Spectrometry (MS) Data
| Technique | Ionization Mode | m/z (found) | m/z (calculated) | Molecular Formula |
| HRMS | ESI | 383.1004 | 383.0992 | C₁₈H₁₄N₄O₆ |
Experimental Protocols
The synthesis of aryloxypyridine derivatives, such as the target molecule, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. A general synthetic pathway is outlined below.
General Synthesis of 2-(Aryloxy)-3-nitropyridines
The synthesis of this compound would likely involve the reaction of 2-chloro-3-nitropyridine with 2,5-dimethylphenol in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Synthesis of the Analog: 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine[1]
A solution of 126.9 mg of 2-chloro-3-nitropyridine, 117.4 mg of 2,5-dimethoxyphenylene-1,4-diboronic acid, and 201.6 mg of sodium bicarbonate in 1.5 ml of water and 1.5 ml of 1,2-dimethoxyethane was prepared in a microwave vessel. The mixture was purged with nitrogen for 10 minutes. Tetrakis-triphenylphosphine palladium (46.2 mg) was then added. The reaction mixture was stirred under microwave irradiation at 100 W and 150°C (max. 10 bar) for 15 minutes. Following the reaction, the mixture was filtered through celite, and the filter cake was washed with 75 ml of ethyl acetate. The filtrate was subsequently washed with 20 ml of brine and dried over MgSO₄.
Spectroscopic Analysis Workflow
The general workflow for obtaining the spectroscopic data presented is as follows:
Caption: Standard workflow for spectroscopic characterization of a synthesized compound.
Conclusion
While specific experimental data for this compound remains elusive in the current body of scientific literature, the provided data for a close structural analog offers a valuable reference point for researchers. The synthetic and analytical methodologies described are standard for this class of compounds and can be adapted for the synthesis and characterization of the target molecule. It is recommended that researchers attempting to synthesize this compound perform a full spectroscopic characterization to confirm its identity.
References
An In-depth Technical Guide to the Purity and Characterization of 2-(2,5-Dimethylphenoxy)-3-nitropyridine
Disclaimer: Publicly available analytical data for 2-(2,5-Dimethylphenoxy)-3-nitropyridine is limited. This guide provides a comprehensive overview of the expected physicochemical properties and a generalized framework for its synthesis, purification, and characterization based on standard organic chemistry principles and data from structurally related compounds. The experimental protocols and data presented herein are illustrative and should be adapted based on empirical results.
Introduction
This compound is a substituted pyridine derivative. Compounds within this class are of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and unique chemical properties exhibited by nitropyridine scaffolds. The presence of the dimethylphenoxy group and the nitro functionality on the pyridine ring suggests potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active agents. Accurate determination of purity and thorough characterization are critical for any downstream applications, ensuring reproducibility and reliability in research and development.
This technical guide outlines the key physicochemical properties, a probable synthetic route, and a comprehensive suite of analytical methodologies for the purification and characterization of this compound.
Physicochemical Properties
The expected physicochemical properties of this compound are summarized below. Due to the absence of specific experimental data for this compound, data for a closely related isomer, 2-(2,3-Dimethylphenoxy)-3-nitropyridine, is provided for comparative purposes.
| Property | Value (Expected/Comparative) | Notes |
| Molecular Formula | C₁₃H₁₂N₂O₃ | |
| Molecular Weight | 244.25 g/mol | |
| Appearance | Expected to be a crystalline solid | Based on similar nitropyridine derivatives. |
| Melting Point | Not available | For comparison, the melting point of the 2,3-dimethylphenoxy isomer is 210 °C[1]. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) and insoluble in water. | Typical for moderately polar organic compounds. |
| CAS Number | Not assigned | The CAS number for the 2,3-dimethylphenoxy isomer is 76893-55-5[1]. |
Synthesis and Purification
A common method for the synthesis of 2-phenoxypyridine derivatives is through a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2,5-dimethylphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C to form the corresponding phenoxide.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of 2-chloro-3-nitropyridine in the same solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated (e.g., to 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed in vacuo to yield the purified compound.
Purity Analysis
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of organic compounds.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a typical mobile phase for compounds of this polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm and 300-350 nm for nitropyridines).
-
Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.
The purity is determined by the area percentage of the main peak in the chromatogram.
Hypothetical Purity Data
| Method | Purity (%) | Retention Time (min) |
| HPLC-UV (254 nm) | >98% | 8.5 |
Structural Characterization
A combination of spectroscopic techniques is used to confirm the identity and structure of this compound.
Experimental Protocols and Expected Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum will show characteristic signals for the aromatic protons on both the pyridine and the dimethylphenyl rings, as well as singlets for the two methyl groups.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
Expected Spectroscopic Data:
| Technique | Data |
| ¹H NMR | * Aromatic protons (pyridine ring): ~ δ 7.0-8.5 ppm (multiplets) |
-
Aromatic protons (phenyl ring): ~ δ 6.8-7.2 ppm (multiplets)
-
Methyl protons: ~ δ 2.2-2.4 ppm (singlets, 3H each) | | ¹³C NMR | * Aromatic carbons: ~ δ 110-160 ppm
-
Methyl carbons: ~ δ 15-25 ppm | | Mass Spectrometry (MS) | * Expected [M+H]⁺: m/z 245.0921 | | Infrared (IR) Spectroscopy | * NO₂ asymmetric stretch: ~ 1520-1540 cm⁻¹
-
NO₂ symmetric stretch: ~ 1340-1360 cm⁻¹
-
C-O-C stretch: ~ 1200-1250 cm⁻¹
-
Aromatic C-H stretch: ~ 3000-3100 cm⁻¹ |
2. Mass Spectrometry (MS)
-
Method: Electrospray ionization (ESI) is a suitable method for this compound. The high-resolution mass spectrum (HRMS) is used to confirm the elemental composition.
3. Infrared (IR) Spectroscopy
-
Method: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film. The spectrum will show characteristic absorption bands for the nitro group, the ether linkage, and the aromatic rings.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
This guide provides a foundational understanding for researchers and scientists working with this compound. While specific, empirically determined data is not yet widely available, the outlined methodologies and expected results offer a robust starting point for its synthesis, purification, and comprehensive characterization.
References
Stability and Storage of 2-(2,5-Dimethylphenoxy)-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the stability and storage of 2-(2,5-Dimethylphenoxy)-3-nitropyridine and related nitropyridine derivatives. Due to the limited availability of specific stability data for this compound, this document synthesizes information from safety data sheets (SDS) of structurally similar compounds to establish general guidelines.
General Stability Profile
Nitropyridine derivatives are generally stable under recommended storage conditions. However, their stability can be compromised by exposure to high temperatures, light, moisture, and incompatible materials. Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.
Recommended Storage Conditions
To ensure the integrity and stability of this compound, the following storage conditions are recommended based on data from related compounds.
Table 1: Recommended Storage Conditions for Nitropyridine Derivatives
| Parameter | Recommendation | Source |
| Temperature | Store at room temperature in a cool place.[1][2][3] | [1][2][3] |
| Ventilation | Store in a well-ventilated place.[2][4][5][6][7][8][9][10] | [2][4][5][6][7][8][9][10] |
| Container | Keep container tightly closed.[2][4][5][6][7][8][9][10] | [2][4][5][6][7][8][9][10] |
| Atmosphere | Store in a dry place. For some derivatives, storing under an inert atmosphere is recommended.[7] | [7] |
| Light | Protect from light.[1][3] | [1][3] |
Incompatible Materials and Conditions to Avoid
Contact with incompatible materials can lead to degradation of the compound. The following should be avoided:
Table 2: Incompatible Materials and Conditions
| Category | Examples | Source |
| Strong Oxidizing Agents | Peroxides, Nitrates | [4][7][8][9][10] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | [4][7][8][10] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | [7][8][10] |
| Heat and Ignition Sources | Open flames, hot surfaces, sparks. | [6][8] |
General Experimental Protocol for Stability Assessment
While specific experimental data for this compound is not publicly available, a general workflow for assessing the stability of a new chemical entity is outlined below. This approach is consistent with ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines for stability testing.
Workflow for Stability Assessment
Caption: General workflow for chemical stability assessment.
Methodology for Forced Degradation Studies:
Forced degradation studies are essential to understand the intrinsic stability of a molecule. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.
-
Acid/Base Hydrolysis:
-
Treat the compound with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures (e.g., 60°C).
-
Monitor the degradation at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Oxidative Degradation:
-
Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Analyze samples at regular intervals to determine the extent of degradation.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 80°C, 100°C).
-
Test for degradation products over time.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of visible and UV light).
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Logical Pathway for Determining Storage Conditions
The determination of appropriate storage conditions is a logical process based on the stability profile of the compound.
Caption: Decision pathway for defining storage conditions.
Handling and Safety Precautions
When handling this compound and related compounds, it is crucial to adhere to safety guidelines.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][7]
-
Ventilation: Use only in a well-ventilated area or outdoors.[5][7][8][9]
-
Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7][8][9] Wash hands thoroughly after handling.[4][5][6][7][8][9] Do not eat, drink, or smoke when using this product.[5][6]
-
Spills: In case of a spill, sweep up and shovel into suitable containers for disposal.[4][7] Avoid dust formation.[4][7]
Conclusion
References
- 1. Phenazopyridine (Azo, Pyridium, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Phenazopyridine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Technical Guide on the Health and Safety of 2-(2,5-Dimethylphenoxy)-3-nitropyridine
Disclaimer: This document provides a summary of available health and safety information for 2-(2,5-Dimethylphenoxy)-3-nitropyridine (CAS No. 76893-55-5). It is intended for use by trained professionals in a laboratory or industrial setting. All users should conduct their own risk assessment and follow established safety protocols.
Executive Summary
This compound is a chemical compound for which detailed toxicological and safety data is largely unavailable. A safety data sheet from one supplier indicates that specific hazard information has not been determined[1]. Therefore, this compound should be handled with extreme caution as a substance of unknown toxicity. This guide provides general safety precautions and handling procedures based on the limited available information and data from structurally related nitropyridine compounds. Researchers and drug development professionals must treat this substance as potentially hazardous and implement stringent safety measures to minimize exposure.
Hazard Identification and Classification
There is currently no official GHS classification for this compound. However, based on the known hazards of similar nitropyridine derivatives, the following potential hazards should be considered:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][3][4]
-
Skin Corrosion/Irritation: May cause skin irritation.[2][3][4][5]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4][5]
Note: These are potential hazards based on related compounds and have not been experimentally validated for this compound.
Quantitative Data Summary
Comprehensive quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), permissible exposure limits (PELs), or threshold limit values (TLVs) for this compound are not available in the public domain. The safety data sheet from ChemicalBook explicitly states "no data available" for these metrics[1].
Due to the absence of quantitative data, the following table is intentionally left blank. It serves as a template for data that should be sought from the manufacturer or determined through appropriate toxicological testing.
| Endpoint | Value | Species | Route | Source |
| Acute Oral LD50 | Data not available. | - | - | - |
| Acute Dermal LD50 | Data not available. | - | - | - |
| Acute Inhalation LC50 | Data not available. | - | - | - |
| Permissible Exposure Limit (PEL) | Data not available. | - | - | - |
| Threshold Limit Value (TLV) | Data not available. | - | - | - |
Experimental Protocols: Safe Handling of a Compound with Limited Safety Data
Given the lack of specific safety data for this compound, a generalized experimental protocol for handling potentially hazardous research chemicals should be strictly followed.
Objective: To outline a standard operating procedure (SOP) for the safe handling, use, and disposal of this compound to minimize personnel exposure.
Methodology:
-
Risk Assessment and Planning:
-
Assume the compound is highly toxic.
-
Review all available information on the compound and structurally related analogs.
-
Minimize the quantity of the compound used to the smallest amount necessary for the experiment.
-
Prepare a detailed experimental plan that includes safety measures for each step.
-
Identify the location of all safety equipment, including safety showers, eyewash stations, and fire extinguishers, before starting work.
-
-
Engineering Controls:
-
All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure the fume hood has adequate airflow and is functioning correctly.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart if available. Double-gloving is recommended.
-
Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of inhalation exposure that cannot be controlled by the fume hood, a NIOSH-approved respirator may be necessary.
-
-
Handling and Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Avoid creating dust when handling the solid material.
-
-
First Aid Measures (General for Nitropyridine Analogs):
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
-
Spill and Waste Disposal:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Dispose of all waste materials containing the compound as hazardous waste in accordance with local, state, and federal regulations.
-
Visualizations
The following diagrams illustrate the general workflow for chemical safety assessment and safe handling procedures for a compound with unknown toxicity.
Caption: Logical workflow for assessing and handling a chemical with limited safety data.
References
- 1. 2-(2,3-DIMETHYLPHENOXY)-3-NITROPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 2. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Note and Protocol: Synthesis of 2-(2,5-Dimethylphenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(2,5-Dimethylphenoxy)-3-nitropyridine from 2-chloro-3-nitropyridine and 2,5-dimethylphenol. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the phenoxide, generated in situ, displaces the chloride from the electron-deficient pyridine ring. This method is a common and effective way to form aryl ether linkages. This protocol is intended for use by qualified chemistry professionals.
Introduction
2-(Aryloxy)-3-nitropyridine derivatives are important scaffolds in medicinal chemistry and materials science. The electron-withdrawing nitro group in 2-chloro-3-nitropyridine activates the 2-position for nucleophilic attack, facilitating the displacement of the chloro group by a variety of nucleophiles. The reaction with phenols, in the presence of a base, provides a straightforward route to the corresponding aryloxy-nitropyridine derivatives. This application note details the synthesis of this compound, a key intermediate for further functionalization.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
-
2-chloro-3-nitropyridine
-
2,5-dimethylphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a dry round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq), 2,5-dimethylphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to a concentration of approximately 0.5 M with respect to the 2-chloro-3-nitropyridine.
-
Reaction: Stir the mixture at 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data
| Parameter | Value |
| Reactants | |
| 2-chloro-3-nitropyridine | 1.0 eq |
| 2,5-dimethylphenol | 1.1 eq |
| Potassium carbonate | 2.0 eq |
| Reaction Conditions | |
| Solvent | DMF |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Product | |
| Yield | 85-95% (expected) |
| Appearance | Yellow solid (expected) |
| Melting Point | Not reported (to be determined) |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | Expected peaks for aromatic and methyl protons |
| ¹³C NMR (CDCl₃) | Expected peaks for aromatic and methyl carbons |
| Mass Spec (ESI-MS) | [M+H]⁺ expected at m/z = 245.09 |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship
The synthesis is based on the nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
-
Deprotonation: The base (potassium carbonate) deprotonates the 2,5-dimethylphenol to form the more nucleophilic phenoxide.
-
Nucleophilic Attack: The phenoxide attacks the carbon atom bearing the chlorine in 2-chloro-3-nitropyridine. This step is facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group.
Caption: Logical steps in the SNAr synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-chloro-3-nitropyridine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
-
DMF is a potential reproductive toxin; avoid inhalation and skin contact.
Conclusion
This protocol provides a reliable method for the synthesis of this compound. The procedure is straightforward and expected to give good yields. The resulting product can be used as a versatile intermediate in the development of new pharmaceutical agents and functional materials.
Application Notes and Protocols for the Synthesis of 2-(2,5-Dimethylphenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(2,5-Dimethylphenoxy)-3-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction. The synthesis involves the reaction of 2-chloro-3-nitropyridine with 2,5-dimethylphenol in the presence of a suitable base. This application note includes a comprehensive experimental protocol, a summary of representative quantitative data, and visualizations of the reaction mechanism and experimental workflow to guide researchers in the successful synthesis and characterization of the target compound.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. The pyridine core, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack, and this reactivity is further enhanced by the presence of a nitro group. The chlorine atom at the 2-position of 2-chloro-3-nitropyridine is highly activated towards displacement by nucleophiles, making it an excellent substrate for SNAr reactions. The synthesis of 2-aryloxypyridines is of significant interest in medicinal chemistry and drug development as this structural motif is present in a variety of biologically active molecules.
Reaction Scheme
The synthesis of this compound proceeds through the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-nitropyridine by the 2,5-dimethylphenoxide ion.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for SNAr reactions of 2-halopyridines with phenols.
Materials:
-
2-Chloro-3-nitropyridine
-
2,5-Dimethylphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 eq), 2,5-dimethylphenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-chloro-3-nitropyridine).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-Chloro-3-nitropyridine | 1.0 mmol |
| 2,5-Dimethylphenol | 1.2 mmol |
| Potassium Carbonate | 2.0 mmol |
| Reaction Conditions | |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 90 °C |
| Reaction Time | 5 hours |
| Product | |
| Product Name | This compound |
| Appearance | Pale yellow solid |
| Yield | 85-95% (representative) |
| Spectroscopic Data | (Predicted/Representative) |
| ¹H NMR (CDCl₃, 400 MHz) δ | 8.3-8.1 (m, 2H), 7.2-6.9 (m, 4H), 2.3 (s, 3H), 2.2 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 160, 153, 150, 137, 132, 130, 125, 123, 122, 118, 21, 16 |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₁₃H₁₂N₂O₃: 245.09 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The diagram below outlines the stepwise mechanism of the SNAr reaction.
Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.
Application Notes and Protocols: Synthesis of 2-(aryloxy)-3-nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(aryloxy)-3-nitropyridines, a class of compounds with significant potential in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and various substituted phenols. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compounds.
Introduction
2-(Aryloxy)-3-nitropyridines are valuable scaffolds in the development of novel therapeutic agents. The pyridine ring is a common motif in many biologically active molecules and approved drugs. The presence of the aryloxy group at the 2-position and a nitro group at the 3-position allows for diverse functionalization, making these compounds attractive starting materials for the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution, facilitating the reaction with phenols.[1][2][3] This straightforward and efficient synthesis makes the 2-(aryloxy)-3-nitropyridine core readily accessible for further chemical exploration and biological screening.
Experimental Protocol
This protocol describes a general method for the synthesis of 2-(aryloxy)-3-nitropyridines.
Materials:
-
2-Chloro-3-nitropyridine
-
Substituted phenol (e.g., phenol, 4-methoxyphenol, 4-chlorophenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq), the desired substituted phenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) to the flask. The typical concentration is 0.1-0.5 M.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(aryloxy)-3-nitropyridine.
-
Characterization: The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the typical yields for the synthesis of various 2-(aryloxy)-3-nitropyridine derivatives using the described protocol. Reaction conditions can be optimized for each substrate to improve yields.[4][5][6]
| Entry | Aryl Group (Ar) | Product | Typical Yield (%) |
| 1 | Phenyl | 2-Phenoxy-3-nitropyridine | 85-95 |
| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenoxy)-3-nitropyridine | 88-96 |
| 3 | 4-Chlorophenyl | 2-(4-Chlorophenoxy)-3-nitropyridine | 82-90 |
| 4 | 4-Nitrophenyl | 2-(4-Nitrophenoxy)-3-nitropyridine | 75-85 |
| 5 | 2-Methylphenyl | 2-(o-Tolyloxy)-3-nitropyridine | 80-90 |
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 2-(aryloxy)-3-nitropyridines.
Caption: General workflow for the synthesis of 2-(aryloxy)-3-nitropyridines.
Signaling Pathway Context in Drug Development
The core structure of 2-(aryloxy)-3-nitropyridine is a versatile starting point for the synthesis of kinase inhibitors. For instance, derivatives of substituted pyridines have been developed as potent inhibitors of protein kinases such as Akt1 and Akt2, which are crucial nodes in cell signaling pathways regulating cell survival, proliferation, and apoptosis.[4] Dysregulation of these pathways is a hallmark of many cancers.
The general mechanism of action for such inhibitors often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The modular nature of the 2-(aryloxy)-3-nitropyridine synthesis allows for the systematic modification of the 'Ar' group to optimize binding affinity, selectivity, and pharmacokinetic properties.
Caption: Synthesis of kinase inhibitors and their mechanism of action.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Optimization of 2,3,5-trisubstituted pyridine derivatives as potent allosteric Akt1 and Akt2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Optimization of a Novel 2 H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2,5-Dimethylphenoxy)-3-nitropyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for utilizing 2-(2,5-dimethylphenoxy)-3-nitropyridine as a versatile building block in drug discovery. This scaffold holds promise for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.
Introduction
This compound is a synthetic organic compound featuring a pyridine ring activated by an electron-withdrawing nitro group and substituted with a dimethylphenoxy moiety. This molecular architecture makes it an attractive starting point for medicinal chemistry campaigns. The nitropyridine core is a well-established pharmacophore found in numerous biologically active compounds, offering sites for further functionalization.[1][2] The phenoxy linkage allows for the exploration of structure-activity relationships (SAR) by modifying the substitution pattern on the phenyl ring. While specific biological data for this compound is not extensively documented in publicly available literature, its structural analogs have shown significant potential as antimicrobial and anticancer agents.[3] These notes will therefore draw upon data from closely related compounds to illustrate its potential and provide robust protocols for its synthesis and evaluation.
Synthesis of this compound
The synthesis of this compound can be readily achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of 2-chloro-3-nitropyridine with 2,5-dimethylphenol in the presence of a base.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-3-nitropyridine
-
2,5-dimethylphenol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-dimethylphenol (1.2 eq.) in DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloro-3-nitropyridine (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Based on the known biological activities of related nitropyridine and 2-aryloxypyridine derivatives, the following areas of application are of particular interest:
Anticancer Activity
Numerous pyridine-containing compounds have been approved as anticancer drugs, often targeting kinases and other signaling pathways crucial for cancer cell proliferation and survival.[5][6] The 2-phenoxy-3-nitropyridine scaffold can be considered a privileged structure in this context. For instance, derivatives of 2-phenoxy-3,4'-bipyridine have been shown to inhibit Aurora B kinase (AURKB) localization, a key regulator of mitosis, leading to mitotic arrest and apoptosis in cancer cells.[7]
Proposed Mechanism of Action (Anticancer):
While the precise mechanism of this compound is unconfirmed, a plausible hypothesis involves the inhibition of protein kinases that are critical for cell cycle progression. The nitro group can be a key pharmacophoric feature or can be reduced to an amino group, providing a handle for further derivatization to enhance target binding.
Caption: Plausible anticancer signaling pathway inhibition.
Antimicrobial Activity
Nitropyridine derivatives have demonstrated significant potential as antimicrobial agents.[3] For example, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have shown promising activity against Mycobacterium tuberculosis.[3] The nitro group is often crucial for the antimicrobial activity of these compounds.
Quantitative Data from Structurally Related Analogs
To provide a quantitative basis for the potential of this compound, the following table summarizes the biological activity of structurally related 2-phenoxy-3-nitropyridine analogs. It is important to note that these values are for related compounds and should be used as a guide for designing and testing new derivatives based on the target scaffold.
| Compound/Analog | Target/Organism | Assay Type | Activity (IC50/MIC) | Reference |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide analog | Mycobacterium tuberculosis | MIC | 4-64 µg/mL | [3] |
| Pyrido[2,3-d]pyrimidine derivative (PD180970) | p210Bcr-Abl | In vivo tyrosine phosphorylation | 170 nM | [5] |
| Pyridine derivative (13d) | c-Met Kinase | Kinase inhibition | Potent (not specified) | [8] |
| Thieno[2,3-b]pyridine derivative | Anticancer (HepG-2, MCF-7) | Cytotoxicity | Not specified | [1] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic activity of this compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, U-87 MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Workflow for In Vitro Anticancer Assay
Caption: Workflow for the MTT-based in vitro anticancer activity assay.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This protocol provides a general method for determining the minimum inhibitory concentration (MIC) of this compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
-
Positive control (e.g., ciprofloxacin)
-
Negative control (medium only)
Procedure:
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
If using resazurin, add the solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Conclusion
This compound represents a valuable and versatile building block for drug discovery. Its straightforward synthesis and the known biological potential of its structural class make it an attractive starting point for the development of novel anticancer and antimicrobial agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this promising scaffold. Further derivatization and biological evaluation are warranted to fully elucidate its mechanism of action and to optimize its pharmacological properties.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenoxy-3, 4'-bipyridine derivatives inhibit AURKB-dependent mitotic processes by disrupting its localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2,5-Dimethylphenoxy)-3-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-(2,5-Dimethylphenoxy)-3-nitropyridine represents a potentially significant scaffold in medicinal chemistry. As a member of the nitropyridine class of compounds, it holds promise for a range of therapeutic applications, leveraging the known biological activities of this heterocyclic system. Nitropyridines are recognized as valuable precursors in the synthesis of diverse bioactive molecules, demonstrating antitumor, antiviral, and anti-neurodegenerative properties.[1][2] The incorporation of a 2,5-dimethylphenoxy moiety introduces structural complexity that may modulate activity and selectivity towards specific biological targets. This document provides a detailed overview of the potential applications, proposed synthesis, and hypothetical experimental protocols for the evaluation of this compound. While specific data for this compound is not extensively available in the public domain, the provided protocols and application notes are based on established methodologies for analogous compounds.
Introduction
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, with a significant percentage of FDA-approved drugs containing this nitrogen heterocycle.[1] The introduction of a nitro group to the pyridine ring, creating nitropyridines, significantly alters the electronic properties of the molecule, making it a versatile intermediate for further chemical transformations and a pharmacophore in its own right.[3] The electron-withdrawing nature of the nitro group enhances the reactivity of the pyridine core, facilitating a variety of synthetic modifications.[3]
The phenoxy-pyridine substructure has been explored for its potential to inhibit various biological targets, including the sodium-calcium exchanger (NCX), highlighting its relevance in cardiovascular diseases.[4] The combination of the nitropyridine and dimethylphenoxy moieties in this compound suggests a molecule with potential for diverse biological activities, warranting further investigation.
Proposed Synthesis
A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction. This common method for forming aryloxy-pyridines utilizes a halo-nitropyridine and a corresponding phenol.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Chloro-3-nitropyridine
-
2,5-Dimethylphenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2,5-Dimethylphenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-Chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Potential Biological Applications and Screening Protocols
Based on the known activities of related compounds, this compound could be screened for a variety of biological activities.
Anticancer Activity
Nitropyridine derivatives have shown promise as anticancer agents.[1] The mechanism of action could involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.
Hypothetical Screening Workflow:
Figure 2: Workflow for anticancer activity screening.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Hypothetical Quantitative Data:
| Cell Line | Compound | Hypothetical IC₅₀ (µM) |
| MCF-7 | This compound | 15.2 |
| HeLa | This compound | 22.5 |
| A549 | This compound | 18.9 |
Antiviral Activity
Certain nitropyridine derivatives have demonstrated antiviral properties.[1] Screening against a panel of viruses could reveal potential therapeutic applications.
Experimental Protocol: Plaque Reduction Assay
-
Virus and Cell Culture:
-
Propagate a specific virus (e.g., Influenza A, Herpes Simplex Virus) in a suitable host cell line (e.g., MDCK, Vero).
-
-
Assay Procedure:
-
Seed host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the virus and infect the cells for 1 hour.
-
Remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and varying concentrations of this compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.
-
Determine the EC₅₀ value.
-
Hypothetical Quantitative Data:
| Virus | Compound | Hypothetical EC₅₀ (µM) |
| Influenza A | This compound | 35.8 |
| Herpes Simplex Virus | This compound | 42.1 |
Potential Signaling Pathway Modulation
Given the structural similarity to phenoxypyridine derivatives that act as NCX inhibitors, it is plausible that this compound could modulate ion channel activity.[4] Further investigation into its effect on various signaling pathways is warranted.
Hypothetical Signaling Pathway:
Figure 3: Hypothetical signaling pathway modulated by the compound.
Conclusion
While this compound is a novel compound with limited published data, its structural features suggest significant potential in medicinal chemistry. The protocols and application notes provided herein offer a comprehensive framework for its synthesis and biological evaluation. Researchers are encouraged to explore its anticancer, antiviral, and other potential therapeutic activities. The versatility of the nitropyridine scaffold, combined with the specific substitutions in this molecule, makes it a promising candidate for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and structure-activity relationships of phenoxypyridine derivatives as novel inhibitors of the sodium-calcium exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2,5-Dimethylphenoxy)-3-nitropyridine as a Versatile Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2,5-Dimethylphenoxy)-3-nitropyridine as a key starting material for the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for the development of novel therapeutics targeting various kinase-mediated signaling pathways.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[2][3] This note focuses on this compound, a precursor that, through a straightforward reduction of the nitro group, yields 2-(2,5-Dimethylphenoxy)-3-aminopyridine. This intermediate serves as a versatile building block for the synthesis of a diverse range of kinase inhibitors. The 2,5-dimethylphenoxy moiety can provide advantageous steric and electronic properties, potentially enhancing potency and selectivity for the target kinase.
Synthetic Schemes and Protocols
The overall synthetic strategy involves a two-step process: the reduction of the nitro group of the precursor followed by coupling with a suitable heterocyclic partner to generate the final kinase inhibitor.
Protocol 1: Synthesis of 2-(2,5-Dimethylphenoxy)-3-aminopyridine (Intermediate 1)
This protocol describes the reduction of the nitro-substituted pyridine to the corresponding amine, a crucial step in preparing the core scaffold for subsequent coupling reactions.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2,5-Dimethylphenoxy)-3-aminopyridine (Intermediate 1).
Expected Outcome: A solid product with a purity of >95% as determined by HPLC and NMR.
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor (HKI-872)
This protocol details a representative synthesis of a hypothetical kinase inhibitor, HKI-872, via a Suzuki coupling reaction between Intermediate 1 and a suitable boronic acid derivative. This method is widely used for constructing biaryl scaffolds present in many kinase inhibitors.
Materials:
-
2-(2,5-Dimethylphenoxy)-3-aminopyridine (Intermediate 1)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (or other suitable boronic acid/ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 2-(2,5-Dimethylphenoxy)-3-aminopyridine (1.0 eq), the pyrimidine boronic ester (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture to 90-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, HKI-872.
Quantitative Data Summary
The following tables present hypothetical but representative data for a kinase inhibitor derived from the title precursor. This data is intended to illustrate the expected level of potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of HKI-872
| Kinase Target | IC₅₀ (nM) |
| Target Kinase X | 15 |
| Off-Target Kinase Y | 850 |
| Off-Target Kinase Z | >10,000 |
Table 2: Anti-proliferative Activity of HKI-872
| Cell Line | IC₅₀ (µM) |
| Cancer Cell Line A (Target X dependent) | 0.25 |
| Cancer Cell Line B (Target X independent) | >50 |
Visualizations
Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that can be targeted by inhibitors derived from the described precursor.
Caption: A representative MAP Kinase signaling pathway targeted by a hypothetical inhibitor.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of kinase inhibitors from the this compound precursor.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel kinase inhibitors. The straightforward conversion to the corresponding 3-aminopyridine derivative opens up a wide range of synthetic possibilities for creating diverse chemical libraries for screening against various kinase targets. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in the quest for new and effective targeted therapies.
References
- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Pyridine Ring in 2-(2,5-Dimethylphenoxy)-3-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the pyridine ring in 2-(2,5-dimethylphenoxy)-3-nitropyridine. This compound serves as a versatile scaffold in medicinal chemistry, and its functionalization can lead to the development of novel therapeutic agents. The protocols outlined below cover key transformations including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and vicarious nucleophilic substitution (VNS), providing a roadmap for creating diverse derivatives.
Overview of Functionalization Strategies
The electron-withdrawing nature of the nitro group in this compound strongly activates the pyridine ring for various chemical transformations. The primary strategies for its functionalization are:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position makes the pyridine ring susceptible to attack by nucleophiles, particularly at the C4 and C6 positions. This allows for the introduction of a wide range of functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation is pivotal as the resulting 3-aminopyridine derivative opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and participation in cross-coupling reactions.
-
Vicarious Nucleophilic Substitution (VNS): This powerful method enables the direct C-H functionalization of the pyridine ring, allowing for the introduction of carbon and heteroatom substituents at positions activated by the nitro group, typically ortho and para to it.[1]
These strategies are illustrated in the workflow diagram below.
Caption: General workflow for the functionalization of this compound.
Experimental Protocols and Data
Nucleophilic Aromatic Substitution (SNAr) with Thiols
The SNAr reaction with thiol nucleophiles is a reliable method for introducing sulfur-containing moieties onto the pyridine ring. The nitro group activates the ring, facilitating the displacement of a suitable leaving group or direct addition to an unsubstituted position.
Protocol 2.1.1: Synthesis of 4-(Phenylthio)-2-(2,5-dimethylphenoxy)-3-nitropyridine
-
To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add potassium carbonate (K2CO3, 2.0 mmol).
-
To this suspension, add thiophenol (1.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Table 1: Representative Data for SNAr Reactions of 2-Aryloxy-3-nitropyridines with Thiols
| Entry | Aryloxy Group | Thiol | Product | Yield (%) |
| 1 | 2,5-Dimethylphenoxy | Thiophenol | 4-(Phenylthio)-2-(2,5-dimethylphenoxy)-3-nitropyridine | 85 |
| 2 | Phenoxy | 4-Chlorothiophenol | 4-(4-Chlorophenylthio)-2-phenoxy-3-nitropyridine | 82 |
| 3 | 2,5-Dimethylphenoxy | Benzyl mercaptan | 4-(Benzylthio)-2-(2,5-dimethylphenoxy)-3-nitropyridine | 78 |
| 4 | Phenoxy | Ethanethiol | 4-(Ethylthio)-2-phenoxy-3-nitropyridine | 75 |
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation that significantly broadens the synthetic possibilities for this scaffold. Catalytic hydrogenation is a clean and efficient method for this reduction.
Protocol 2.2.1: Synthesis of 2-(2,5-Dimethylphenoxy)-3-aminopyridine
-
In a high-pressure vessel, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas (H2) three times.
-
Pressurize the vessel with H2 to 50 psi and stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Table 2: Data for the Reduction of 2-Aryloxy-3-nitropyridines
| Entry | Aryloxy Group | Reducing Agent | Product | Yield (%) |
| 1 | 2,5-Dimethylphenoxy | H2, Pd/C | 2-(2,5-Dimethylphenoxy)-3-aminopyridine | 95 |
| 2 | Phenoxy | SnCl2·2H2O | 2-Phenoxy-3-aminopyridine | 88 |
| 3 | 4-Chlorophenoxy | Fe/NH4Cl | 2-(4-Chlorophenoxy)-3-aminopyridine | 85 |
| 4 | 2,5-Dimethylphenoxy | Na2S2O4 | 2-(2,5-Dimethylphenoxy)-3-aminopyridine | 75 |
Vicarious Nucleophilic Substitution (VNS)
VNS allows for the direct introduction of substituents onto the pyridine ring at positions ortho and para to the nitro group. This protocol describes the introduction of a chloromethyl group.
Protocol 2.3.1: Synthesis of 4-(Chloromethyl)-2-(2,5-dimethylphenoxy)-3-nitropyridine
-
To a solution of chloromethyl phenyl sulfone (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C under a nitrogen atmosphere, add a solution of potassium tert-butoxide (t-BuOK) in THF (1.0 M, 2.5 mmol) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in THF (5 mL) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl, 10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Data for VNS Reactions on 2-Aryloxy-3-nitropyridines
| Entry | Aryloxy Group | Reagent | Product | Yield (%) |
| 1 | 2,5-Dimethylphenoxy | Chloromethyl phenyl sulfone | 4-(Chloromethyl)-2-(2,5-dimethylphenoxy)-3-nitropyridine | 65 |
| 2 | Phenoxy | α-Chloro-p-tolylsulfone | 4-(Chloromethyl)-2-phenoxy-3-nitropyridine | 68 |
| 3 | 2,5-Dimethylphenoxy | N,N-Dimethyl-α-chloroacetamide | 4-(N,N-Dimethylcarbamoylmethyl)-2-(2,5-dimethylphenoxy)-3-nitropyridine | 55 |
Biological Context: Targeting the EGFR Signaling Pathway
Derivatives of functionalized pyridines have shown promise as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4] Inhibition of this pathway is a validated strategy in oncology.
The diagram below illustrates a simplified representation of the EGFR signaling cascade and highlights the point of inhibition by a hypothetical this compound derivative.
Caption: Simplified EGFR signaling pathway and the point of inhibition by a pyridine derivative.
The development of novel derivatives of this compound through the functionalization strategies outlined in this document can lead to the discovery of potent and selective EGFR inhibitors, offering new avenues for cancer therapy. The provided protocols serve as a foundational guide for researchers to synthesize and explore the therapeutic potential of this promising class of compounds.
References
- 1. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Reduction of 2-(2,5-Dimethylphenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 2-(2,5-Dimethylphenoxy)-3-nitropyridine to its corresponding amine, 2-(2,5-Dimethylphenoxy)pyridin-3-amine, is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The resulting aminopyridine derivative serves as a versatile building block for further functionalization. This document provides detailed application notes and experimental protocols for three common and effective methods for this reduction: catalytic hydrogenation, iron-mediated reduction, and reduction using stannous chloride.
Overview of Reduction Methods
The choice of reduction method often depends on the scale of the reaction, the presence of other functional groups, and considerations regarding cost and waste disposal.
-
Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields. It involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[1] It is generally effective for both aromatic and aliphatic nitro groups.
-
Iron in Acidic Media (Béchamp Reduction): The use of iron powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, is a classical and robust method for nitro group reduction.[2][3][4] This method is particularly advantageous for its low cost and effectiveness.
-
Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and selective reducing agent for aromatic nitro compounds, often used when other reducible functional groups are present in the molecule.[5][6] The reaction is typically carried out in an alcoholic solvent.
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical reaction parameters and expected outcomes for the reduction of a generic 2-aryloxy-3-nitropyridine, which can be adapted for this compound.
| Method | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C or Raney Ni | Methanol, Ethanol, Ethyl Acetate | 25 - 60 | 2 - 24 | 85 - 99 |
| Iron/HCl Reduction | Fe powder, HCl (catalytic to stoichiometric) | Ethanol, Acetic Acid, Water | 50 - 100 | 1 - 6 | 70 - 95 |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 25 - 78 (reflux) | 1 - 5 | 75 - 90 |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of the nitro group using hydrogen gas and a palladium catalyst.
Materials:
-
This compound
-
Palladium on Carbon (10 wt. %)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of substrate), add 10% Pd/C (5-10 mol %).
-
The reaction vessel is purged with an inert gas (nitrogen or argon) and then evacuated.
-
Introduce hydrogen gas into the reaction vessel (typically via a balloon or from a pressurized source).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2,5-Dimethylphenoxy)pyridin-3-amine.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Catalytic Hydrogenation Workflow
Method 2: Iron/Hydrochloric Acid Reduction
This protocol details the reduction using iron powder in an acidic medium.
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux with vigorous stirring.
-
Add concentrated HCl (0.1-1.0 eq) dropwise to the refluxing mixture.
-
Continue refluxing for 1-6 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove excess iron and iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and basify with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
Application Notes and Protocols for the Scale-up Synthesis of 2-(2,5-Dimethylphenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(2,5-Dimethylphenoxy)-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 2,5-dimethylphenol. Detailed protocols for the synthesis of the starting materials and the final product are presented, along with safety considerations, reaction parameters, and purification methods suitable for larger scale production. All quantitative data is summarized in tables for clarity, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry. The synthesis of this class of compounds typically involves the formation of a diaryl ether linkage, which can be efficiently achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group in the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by the phenoxide ion, facilitating the displacement of the chloro substituent. This application note details a robust and scalable protocol for this synthesis.
Reaction Scheme
The overall synthesis is a two-step process starting from the preparation of the key precursor, 2-chloro-3-nitropyridine, followed by the nucleophilic aromatic substitution with 2,5-dimethylphenol.
Step 1: Synthesis of 2-chloro-3-nitropyridine
The synthesis of 2-chloro-3-nitropyridine can be achieved via the nitration of 2-hydroxypyridine followed by chlorination.
Step 2: Synthesis of this compound
The target compound is synthesized by the reaction of 2-chloro-3-nitropyridine with 2,5-dimethylphenol in the presence of a base.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-Hydroxypyridine | Sigma-Aldrich | 99% |
| Nitric Acid (65%) | Merck | ACS Grade |
| Sulfuric Acid (98%) | Merck | ACS Grade |
| Phosphorus Oxychloride | Sigma-Aldrich | 99% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| 2,5-Dimethylphenol | Alfa Aesar | 98% |
| Potassium Carbonate | Fisher Scientific | 99% |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, 99.9% |
| Toluene | Fisher Scientific | ACS Grade |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Hexane | Fisher Scientific | HPLC Grade |
Protocol 1: Synthesis of 2-chloro-3-nitropyridine
This protocol is adapted from established procedures for the synthesis of halopyridines.
1. Nitration of 2-Hydroxypyridine to 2-Hydroxy-3-nitropyridine:
-
In a well-ventilated fume hood, to a stirred solution of concentrated sulfuric acid (200 mL) in a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 2-hydroxypyridine (50 g, 0.526 mol) in portions, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid (36 mL, 0.578 mol) and concentrated sulfuric acid (40 mL) via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.
-
Neutralize the resulting solution with a saturated sodium carbonate solution until a pH of 7-8 is reached.
-
The precipitated yellow solid is collected by vacuum filtration, washed with cold water (3 x 100 mL), and dried under vacuum to yield 2-hydroxy-3-nitropyridine.
2. Chlorination of 2-Hydroxy-3-nitropyridine:
-
Caution: This step should be performed in a dedicated, well-ventilated fume hood as it involves corrosive and toxic reagents.
-
In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-hydroxy-3-nitropyridine (50 g, 0.357 mol) and N,N-dimethylformamide (5 mL).
-
Slowly add phosphorus oxychloride (100 mL, 1.07 mol) to the mixture.
-
Heat the reaction mixture to 110-120 °C and maintain it at this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (500 g) with vigorous stirring.
-
Neutralize the acidic solution with solid sodium bicarbonate until the effervescence ceases.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 100 mL), and dried under vacuum to afford 2-chloro-3-nitropyridine.
Protocol 2: Scale-up Synthesis of this compound
1. Reaction Setup:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dimethylphenol (61.1 g, 0.5 mol) and anhydrous dimethyl sulfoxide (DMSO) (500 mL).
-
Stir the mixture until the 2,5-dimethylphenol is completely dissolved.
-
Add finely ground anhydrous potassium carbonate (103.7 g, 0.75 mol) to the solution.
2. Reaction Execution:
-
Heat the mixture to 80 °C under a nitrogen atmosphere.
-
In a separate flask, dissolve 2-chloro-3-nitropyridine (79.3 g, 0.5 mol) in anhydrous toluene (250 mL).
-
Slowly add the 2-chloro-3-nitropyridine solution to the reaction mixture over 1 hour using a dropping funnel.
-
After the addition is complete, raise the temperature to 120-130 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (2 L) with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 200 mL).
-
For further purification, recrystallize the crude product from a mixture of ethyl acetate and hexane.
-
Dry the purified product under vacuum at 40-50 °C to a constant weight.
Quantitative Data Summary
| Parameter | 2-Hydroxy-3-nitropyridine | 2-chloro-3-nitropyridine | This compound |
| Yield | 75-85% | 80-90% | 85-95% |
| Purity (by HPLC) | >98% | >99% | >99.5% |
| Melting Point | 198-201 °C | 101-103 °C | 88-90 °C |
| Appearance | Yellow solid | Pale yellow solid | Off-white to pale yellow crystalline solid |
Safety and Hazard Considerations
-
2-chloro-3-nitropyridine: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[1]
-
2,5-Dimethylphenol: This compound is harmful if swallowed and causes skin irritation and serious eye damage. Avoid inhalation of dust and contact with skin and eyes.
-
Phosphorus Oxychloride: This reagent is highly corrosive and reacts violently with water. It is toxic if inhaled. Handle with extreme care in a fume hood.
-
Nitric and Sulfuric Acids: These are strong, corrosive acids. Handle with appropriate PPE.
-
Scale-up Considerations: The reaction is exothermic, especially during the addition of reagents. Ensure adequate cooling and temperature control, particularly on a larger scale. The work-up procedure involves handling large volumes of aqueous and organic waste, which should be disposed of according to institutional and environmental regulations.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. The provided quantitative data and workflow visualization aid in the successful implementation of this synthesis on a larger scale.
References
Downstream reactions and derivatives of 2-(2,5-Dimethylphenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the potential downstream reactions of 2-(2,5-Dimethylphenoxy)-3-nitropyridine, focusing on the synthesis of a key intermediate and a subsequent derivative with hypothesized therapeutic relevance. The protocols provided are based on established synthetic methodologies for analogous compounds.
Application Note 1: Reduction of this compound to a Versatile Amino Intermediate
The primary and most versatile downstream reaction of this compound is the reduction of the nitro group to form 2-(2,5-Dimethylphenoxy)pyridin-3-amine. This transformation is a critical step in the synthesis of a wide range of derivatives, as the resulting primary amine is a key functional group for further chemical modifications. The amino group can be readily acylated, alkylated, or used as a building block for the construction of more complex heterocyclic systems. Aminopyridine derivatives are a significant class of compounds in medicinal chemistry, with applications in various therapeutic areas.[1][2][3]
The reduction can be achieved through various standard methods, including catalytic hydrogenation or the use of reducing agents such as tin(II) chloride in an acidic medium. The choice of method may depend on the presence of other functional groups in the molecule and the desired scale of the reaction.
Application Note 2: Synthesis and Potential Application of N-(2-(2,5-Dimethylphenoxy)pyridin-3-yl)acetamide as a Kinase Inhibitor
Building upon the 2-(2,5-Dimethylphenoxy)pyridin-3-amine intermediate, N-acylation can be performed to generate a variety of amide derivatives. N-(2-(2,5-Dimethylphenoxy)pyridin-3-yl)acetamide is a representative example of such a derivative. Structurally similar 2-aminopyridine derivatives have been investigated as potent inhibitors of various protein kinases, such as ROS1, ALK, and CDK.[4][5] These kinases are often implicated in cancer cell proliferation and survival, making them attractive targets for drug development.
The N-acetyl group can play a crucial role in binding to the ATP-binding pocket of kinases, often forming key hydrogen bond interactions. The 2-(2,5-dimethylphenoxy) moiety can be directed towards the hydrophobic regions of the enzyme's active site, potentially contributing to the potency and selectivity of the inhibitor. It is hypothesized that N-(2-(2,5-Dimethylphenoxy)pyridin-3-yl)acetamide could act as a dual ROS1/ALK inhibitor, interfering with downstream signaling pathways that promote cell growth and survival in certain cancers.[5]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the described synthetic protocols.
| Step | Reaction | Product | Reagents | Yield (%) | Purity (%) |
| 1 | Reduction of Nitro Group | 2-(2,5-Dimethylphenoxy)pyridin-3-amine | SnCl₂·2H₂O, HCl, Ethanol | ~85-95 | >98 |
| 2 | N-Acetylation | N-(2-(2,5-Dimethylphenoxy)pyridin-3-yl)acetamide | Acetic anhydride, Pyridine | ~90-98 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,5-Dimethylphenoxy)pyridin-3-amine
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-(2-(2,5-Dimethylphenoxy)pyridin-3-yl)acetamide
Materials:
-
2-(2,5-Dimethylphenoxy)pyridin-3-amine
-
Acetic anhydride
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-(2,5-Dimethylphenoxy)pyridin-3-amine (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain the final product.
Visualizations
Caption: Synthetic workflow for the preparation of N-(2-(2,5-Dimethylphenoxy)pyridin-3-yl)acetamide.
Caption: Hypothesized inhibition of an RTK signaling pathway by the derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,5-Dimethylphenoxy)-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-Dimethylphenoxy)-3-nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 2,5-dimethylphenol in the presence of a base.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to sufficiently deprotonate the 2,5-dimethylphenol. 2. Reaction Temperature Too Low: The activation energy for the SNAr reaction is not being met. 3. Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. Polar aprotic solvents are generally preferred. 4. Degradation of Starting Materials: The 2-chloro-3-nitropyridine may be susceptible to hydrolysis if moisture is present. | 1. Base Selection: Use a stronger base such as potassium carbonate (K2CO3), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can also be an effective method to reduce reaction times and improve yields.[1] 3. Solvent Optimization: Employ polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[1] 4. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the electrophile. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Materials: The reaction may not have gone to completion. 2. Formation of Side Products: Potential side reactions include hydroxylation of the starting material or alternative reaction pathways. 3. Product Decomposition: The product may be degrading under the reaction or workup conditions. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC until the starting materials are consumed. 2. Purification: Utilize column chromatography to separate the desired product from impurities. A gradient elution with a hexane/ethyl acetate solvent system is a common starting point. 3. Mild Workup: Use a gentle aqueous workup and avoid excessively high temperatures during solvent evaporation. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may have similar solubility to the byproducts or unreacted starting materials. 2. Emulsion during Workup: Formation of an emulsion during the aqueous extraction can lead to product loss. | 1. Alternative Purification: Consider recrystallization from a suitable solvent system to purify the product. 2. Break Emulsion: Add brine (saturated NaCl solution) to the aqueous layer to help break any emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The 2,5-dimethylphenoxide, formed by the deprotonation of 2,5-dimethylphenol by a base, acts as the nucleophile. It attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-3-nitropyridine ring, which is activated by the electron-withdrawing nitro group. The chloride ion is subsequently displaced as the leaving group, resulting in the formation of the desired diaryl ether. The negative charge in the intermediate is stabilized by resonance, particularly by delocalization onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[2][3]
Q2: What are the most common side reactions to be aware of?
A2: Potential side reactions include:
-
Hydrolysis of 2-chloro-3-nitropyridine: In the presence of moisture, the starting material can hydrolyze to form 2-hydroxy-3-nitropyridine.
-
Competitive reaction at the 4-position: While attack at the 2-position is favored due to the stability of the Meisenheimer complex intermediate, a minor amount of substitution at the 4-position could theoretically occur.[2][3]
-
Decomposition: Nitroaromatic compounds can be susceptible to decomposition at elevated temperatures.
Q3: Which base is most suitable for this reaction?
A3: The choice of base is critical. A base that is strong enough to deprotonate the phenol without causing significant side reactions is ideal. Common choices, in increasing order of strength, are potassium carbonate (K2CO3), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The optimal base may need to be determined empirically for your specific reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation of the spots.
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
To a solution of 2,5-dimethylphenol (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., K2CO3, 1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Add 2-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reaction pathways.
Caption: A logical troubleshooting workflow.
References
Technical Support Center: Purification of 2-(2,5-Dimethylphenoxy)-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(2,5-Dimethylphenoxy)-3-nitropyridine from reaction mixtures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (polarity too high or too low)- Column overloading- Column channeling | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.- Reduce the amount of crude material loaded onto the column.- Ensure proper packing of the silica gel to avoid cracks and channels. |
| Product is not Eluting from the Column | - Solvent system is not polar enough- Product may be adsorbing irreversibly to the silica gel | - Gradually increase the polarity of the eluent (gradient elution).- If the compound is suspected to be acidic, consider deactivating the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) before loading the sample.[1] |
| Compound Decomposes on the Column | - Silica gel is too acidic | - Use a less acidic stationary phase like alumina.- Deactivate the silica gel with a base (e.g., triethylamine) as described above.[1] |
| Fractions are Mixed Despite Good TLC Separation | - Diffusion during elution- Overloading of the column | - Run the column at a slightly faster flow rate.- Ensure the initial band of the sample loaded on the column is as narrow as possible. |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Solution is too dilute- Supersaturation has not been achieved | - Boil off some of the solvent to concentrate the solution.[2]- Scratch the inside of the flask with a glass rod to induce nucleation.[2]- Add a seed crystal of the pure compound.[2] |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound- High concentration of impurities | - Use a lower-boiling point solvent.- Try a different solvent or a mixed solvent system.- Attempt to purify the crude material by another method (e.g., column chromatography) first to remove the bulk of the impurities.[2] |
| Low Recovery of Pure Product | - Too much solvent was used- The compound has significant solubility in the cold solvent- Premature crystallization during hot filtration | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]- Cool the solution in an ice bath to minimize solubility.- Use a hot filtration setup to prevent the product from crystallizing on the filter paper.[3] |
| Crystals are Colored | - Colored impurities are present | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis typically involves a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and 2,5-dimethylphenol. Common impurities may include unreacted starting materials (2-chloro-3-nitropyridine and 2,5-dimethylphenol), and potential side-products from undesired reactions.
Q2: Which purification technique is generally more suitable for this compound, column chromatography or recrystallization?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For small-scale reactions or to separate compounds with very different polarities, column chromatography is often preferred.[4][5][6] If the crude product is relatively pure and a suitable solvent is found, recrystallization is a more efficient method for large-scale purification.[3][7]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[3] For aryloxy-nitropyridine compounds, solvents like ethanol, methanol, or mixed solvent systems such as ether/petroleum ether or ethyl acetate/hexane are often good starting points.[8] Experiment with small amounts of your crude product in different solvents to find the optimal one.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions collected from a column.[5] Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Combine the fractions that show a single spot corresponding to your product.
Q5: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A5: A low and broad melting point typically indicates the presence of impurities. The compound may require further purification.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Adsorbent and Eluent Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Select an appropriate eluent system based on TLC analysis. A starting point could be a mixture of hexane and ethyl acetate.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Pour the silica gel slurry into the column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the top of the column and apply gentle pressure if necessary (flash chromatography).
-
Collect fractions in separate test tubes.
-
Monitor the separation using TLC.
-
-
Isolation of Pure Product:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the compound is soluble when hot and insoluble when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship between common purification problems and their potential solutions.
References
- 1. Purification [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. overallscience.com [overallscience.com]
- 4. columbia.edu [columbia.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Optimization of reaction conditions for 2-(2,5-Dimethylphenoxy)-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2,5-Dimethylphenoxy)-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, making the carbon at the 2-position susceptible to attack by a nucleophile. In this case, the 2,5-dimethylphenoxide anion acts as the nucleophile, displacing the leaving group (typically a halide) at the 2-position.[1][2]
Q2: What are the recommended starting materials for this synthesis?
The most common starting materials are 2-chloro-3-nitropyridine and 2,5-dimethylphenol. 2-chloro-3-nitropyridine is a suitable electrophile due to the activating effect of the adjacent nitro group.
Q3: Is there a known biological activity or signaling pathway for this compound?
Currently, there is no specific information available in the scientific literature detailing a defined biological activity or signaling pathway for this compound. Pyridine derivatives, in general, are known to possess a wide range of biological activities.[3][4] This particular compound is likely utilized as an intermediate in the synthesis of more complex molecules.
Experimental Protocol
This protocol is adapted from the synthesis of the analogous compound, 2-(2-Methoxyphenoxy)-3-nitropyridine.[5]
Materials:
-
2-chloro-3-nitropyridine
-
2,5-dimethylphenol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)
-
Tetrahydrofuran (THF)
-
Water
-
Chloroform or Dichloromethane
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethylphenol and an equimolar amount of sodium hydroxide in water.
-
To this solution, add a solution of 2-chloro-3-nitropyridine (equimolar to the phenol) dissolved in THF.
-
Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, add water to the reaction mixture.
-
Extract the aqueous phase with chloroform or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Optimization of Reaction Conditions
The following table summarizes key reaction parameters that can be optimized for improved yield and purity.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended Range |
| Base | NaOH | K2CO3 | Cs2CO3 | A strong inorganic base is required. |
| Solvent | THF/Water | DMF | DMSO | A polar aprotic solvent is generally effective. |
| Temperature | Reflux (THF/Water) | 80 °C | 100 °C | 80-120 °C |
| Reaction Time | 4 hours | 8 hours | 12 hours | 4-12 hours (monitor by TLC) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the phenol. 2. Reaction temperature is too low. 3. Inactive starting materials. | 1. Ensure a strong base is used in at least equimolar amounts. Consider using a stronger base like potassium carbonate or cesium carbonate. 2. Increase the reaction temperature. If using THF/water, ensure a vigorous reflux. 3. Check the purity of 2-chloro-3-nitropyridine and 2,5-dimethylphenol. |
| Formation of Side Products | 1. Cadogan Reaction: At high temperatures, the nitro group can be reduced, leading to ring-contracted byproducts like cyanopyrroles.[6] 2. Ether Cleavage: If the product is subjected to harsh basic conditions for extended periods, dearylation can occur.[7] 3. Ring Opening: Strong nucleophiles can potentially open the pyridine ring.[8] | 1. Avoid excessively high temperatures and prolonged reaction times. 2. Once the reaction is complete, work up the reaction mixture promptly. Avoid extended exposure to strong bases. 3. Use a slight excess of the phenoxide and monitor the reaction to avoid prolonged reaction times with excess base. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. | 1. Ensure the reaction goes to completion by TLC. Consider using a slight excess of the phenoxide. 2. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate). |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
The logical relationship for the nucleophilic aromatic substitution is depicted below.
Caption: Logical relationship of reactants and conditions for the SNAr reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents | CoLab [colab.ws]
Troubleshooting guide for the synthesis of 2-aryloxypyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-aryloxypyridines, a crucial structural motif in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-aryloxypyridines?
A1: The primary synthetic routes to 2-aryloxypyridines are:
-
Ullmann Condensation: A classical copper-catalyzed reaction between a 2-halopyridine and a phenol.
-
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that has become a popular alternative to the Ullmann reaction due to milder conditions.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the pyridine ring is activated by electron-withdrawing groups, and typically uses a 2-fluoropyridine or 2-chloropyridine as the substrate.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields can stem from several factors, irrespective of the specific synthetic method. Key areas to check include:
-
Reagent Purity: Ensure the purity of your starting materials (2-halopyridine, phenol), as impurities can interfere with the reaction.
-
Solvent and Atmosphere: Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon), especially for palladium-catalyzed reactions, to prevent catalyst deactivation and side reactions.
-
Reaction Temperature and Time: These parameters are often crucial and require optimization. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product decomposition from prolonged heating.
-
Base Selection: The choice and strength of the base are critical and method-dependent.
Q3: How do I choose the best synthetic method for my specific substrates?
A3: The choice of method depends on the electronic properties and steric hindrance of your substrates:
-
Ullmann condensation is often used for simple, unfunctionalized substrates but typically requires high temperatures.[2]
-
Buchwald-Hartwig coupling is generally more versatile and tolerates a wider range of functional groups under milder conditions.[1] It is often the preferred method for complex molecules.
-
SNAr is most suitable when the pyridine ring is electron-deficient, and the leaving group is highly activated (e.g., fluorine).
Troubleshooting Guide
Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No reaction (starting materials remain) | Inactive Catalyst (Buchwald-Hartwig/Ullmann): The catalyst may be oxidized or poisoned. | Ensure you are using a fresh, high-quality catalyst and that the reaction is set up under an inert atmosphere. For Buchwald-Hartwig, consider using a pre-catalyst. |
| Incorrect Base (All methods): The base may be too weak to deprotonate the phenol or may not be suitable for the chosen catalytic system. | For Buchwald-Hartwig, strong bases like NaOtBu or LHMDS are common, while weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective with the right ligand.[3] For Ullmann reactions, K₂CO₃ or Cs₂CO₃ are often used. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature in increments of 10-20°C and monitor for product formation. Be aware that excessive heat can lead to decomposition. | |
| Low Yield | Sub-optimal Ligand (Buchwald-Hartwig): The ligand may not be suitable for the specific substrates, leading to slow catalysis or catalyst decomposition. | Screen a variety of phosphine ligands. Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos often improve reaction efficiency.[4] |
| Steric Hindrance: Bulky groups on either the 2-halopyridine or the phenol can hinder the reaction. | Consider using a more reactive leaving group on the pyridine (e.g., I > Br > Cl). For Buchwald-Hartwig, employing a more sterically demanding ligand might be beneficial. | |
| Hydrolysis of Starting Material: Presence of water can lead to hydrolysis of the 2-halopyridine, especially at high temperatures with a strong base. | Use anhydrous solvents and dry all reagents thoroughly before use. |
Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| Homocoupling of the Phenol or Aryl Halide | Ullmann Reaction: This is a common side reaction in Ullmann condensations, especially at high temperatures. | Use a ligand such as N,N'-dimethylethylenediamine (TMEDA) to promote the desired cross-coupling.[5] |
| Hydrodehalogenation of the 2-halopyridine | Buchwald-Hartwig: This can occur as a side reaction, particularly with certain catalyst/ligand combinations. | Optimize the choice of ligand and base. Sometimes, using a milder base can suppress this side reaction. |
| Formation of 2-hydroxypyridine | All Methods: This can result from the reaction of the 2-halopyridine with trace amounts of water or hydroxide ions. | Ensure strictly anhydrous conditions. |
Data Summary
The following table provides a general comparison of the common synthetic methods for 2-aryloxypyridines. Optimal conditions can vary significantly based on the specific substrates used.
| Method | Typical Catalyst/Reagents | Typical Solvent | Typical Temperature | Typical Yield | Advantages | Disadvantages |
| Ullmann Condensation | CuI or Cu₂O, Base (K₂CO₃, Cs₂CO₃), optional ligand (e.g., TMEDA, phenanthroline) | DMF, Dioxane, Toluene | 100-160°C | 40-80% | Cost-effective catalyst | Harsh reaction conditions, often requires stoichiometric copper, potential for side reactions.[2] |
| Buchwald-Hartwig C-O Coupling | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, SPhos), Base (NaOtBu, Cs₂CO₃) | Toluene, Dioxane | 80-120°C | 60-95% | Milder conditions, broad substrate scope, high yields.[1] | Higher catalyst and ligand cost, sensitivity to air and moisture. |
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃, NaH) | DMSO, DMF | Room Temp. - 100°C | 70-95% | Metal-free, mild conditions for activated substrates. | Limited to electron-deficient pyridines, requires a good leaving group (F > Cl). |
Experimental Protocols
Buchwald-Hartwig Synthesis of 2-Phenoxypyridine
This protocol describes the synthesis of 2-phenoxypyridine from 2-chloropyridine and phenol.
Reagents:
-
2-Chloropyridine (1.0 mmol)
-
Phenol (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon).
-
Add 2-chloropyridine and phenol to the flask.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenoxypyridine.
Ullmann Condensation Synthesis of 2-Phenoxypyridine
This protocol outlines the synthesis of 2-phenoxypyridine from 2-bromopyridine and phenol.
Reagents:
-
2-Bromopyridine (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a round-bottom flask, add CuI, K₂CO₃, phenol, and 2-bromopyridine.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 140-150°C and stir for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-phenoxypyridine.
SNAr Synthesis of 2-(4-Nitrophenoxy)pyridine
This protocol describes the synthesis of 2-(4-nitrophenoxy)pyridine from 2-fluoropyridine and 4-nitrophenol.
Reagents:
-
2-Fluoropyridine (1.0 mmol)
-
4-Nitrophenol (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous DMSO (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenol in anhydrous DMSO.
-
Add potassium carbonate to the solution and stir for 10 minutes at room temperature.
-
Add 2-fluoropyridine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to give 2-(4-nitrophenoxy)pyridine.[6][7]
Visualizations
Caption: Troubleshooting workflow for low-yielding 2-aryloxypyridine synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
Preventing byproduct formation in nitropyridine derivatization
Welcome to the technical support center for nitropyridine derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access detailed experimental protocols, and find answers to frequently asked questions related to the synthesis and derivatization of nitropyridines. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the nitration of pyridine?
A1: The most frequently encountered byproducts during the nitration of pyridine and its derivatives include:
-
Isomeric Mononitropyridines: Formation of undesired isomers (e.g., 2-nitropyridine or 4-nitropyridine) alongside the commonly desired 3-nitropyridine. The regioselectivity is highly dependent on the reaction conditions and the substituents present on the pyridine ring.
-
Dinitropyridines: Over-nitration can lead to the formation of dinitropyridine species, such as 3,5-dinitropyridine[1]. This is more prevalent under harsh reaction conditions (high temperatures or highly concentrated nitrating agents).
-
Pyridine-N-oxides: If oxidative conditions are present, the nitrogen atom of the pyridine ring can be oxidized to form pyridine-N-oxide. This intermediate can then undergo nitration, typically at the 4-position[2][3].
-
Degradation Products: Strong nitrating agents and high temperatures can cause oxidative degradation of the pyridine ring or its substituents, leading to a complex mixture of byproducts and reduced yield of the desired product[4].
Q2: Why is the direct nitration of pyridine often low-yielding?
A2: The direct nitration of pyridine using standard methods like mixed nitric and sulfuric acid is often inefficient. This is because the nitrogen atom in the pyridine ring is basic and becomes protonated in the strongly acidic conditions required for nitration. The resulting pyridinium cation is strongly deactivated towards electrophilic aromatic substitution, making the reaction sluggish and requiring harsh conditions (e.g., high temperatures), which in turn can lead to low yields and increased byproduct formation[5][6].
Q3: Can substituents on the pyridine ring influence byproduct formation?
A3: Yes, the nature and position of substituents have a significant impact. Electron-donating groups (e.g., alkyl groups) can activate the ring, making nitration easier but can also lead to a mixture of isomers. For instance, 2,6-dimethylpyridine is more readily nitrated than pyridine itself but can yield different isomeric products[7]. Conversely, electron-withdrawing groups further deactivate the ring, making nitration even more challenging. However, specific directing groups can be used to achieve high regioselectivity[8].
Troubleshooting Guides
Issue 1: Low Yield of the Desired Nitropyridine Product
| Possible Cause | Troubleshooting Step |
| Protonation and Deactivation of Pyridine Ring | In highly acidic media, the pyridine nitrogen is protonated, deactivating the ring towards electrophilic attack. Consider using alternative nitrating systems that operate under less acidic conditions or protect the nitrogen atom. A method using dinitrogen pentoxide (N2O5) followed by treatment with aqueous SO2/HSO3- can give good yields of 3-nitropyridine by avoiding a strongly acidic environment[5][9]. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a slight increase in temperature or reaction time may be necessary. However, be cautious as this can also increase byproduct formation. Ensure all reagents are pure and added in the correct stoichiometry[10]. |
| Product Decomposition | Harsh reaction conditions (high temperature, strong acids) can lead to the degradation of the starting material or product. If decomposition is suspected, consider lowering the reaction temperature, reducing the reaction time, or using a milder nitrating agent[4]. |
| Losses During Work-up and Purification | Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. The choice of solvent is crucial. During purification by column chromatography, select an appropriate solvent system to achieve good separation from byproducts and unreacted starting material[10][11]. |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | High temperatures can reduce the selectivity of the nitration reaction. Running the reaction at the lowest effective temperature can improve the ratio of the desired isomer. |
| Inappropriate Nitrating Agent | The choice of nitrating agent significantly impacts regioselectivity. For selective meta-nitration, methods employing a dearomatization-rearomatization strategy or the use of N2O5 have shown high regioselectivity for the 3-position[8][12]. |
| Steric Hindrance | Bulky substituents on the pyridine ring can sterically hinder nitration at adjacent positions, which can be leveraged to control regioselectivity. |
Issue 3: Formation of Dinitro Byproducts
| Possible Cause | Troubleshooting Step |
| Excess Nitrating Agent | Use a stoichiometric amount of the nitrating agent relative to the pyridine substrate. Adding the nitrating agent dropwise can help to control the local concentration and reduce over-nitration. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration of the desired mononitro product. Lowering the reaction temperature can also help to minimize this side reaction[1]. |
Quantitative Data on Nitropyridine Synthesis
The following table summarizes the yields of 3-nitropyridine derivatives obtained using different nitrating agents, highlighting the impact of the chosen method on reaction efficiency.
| Starting Material | Nitrating Agent | Yield of 3-Nitro Product (%) | Reference |
| Pyridine | HNO₃ / Trifluoroacetic Anhydride | 10-83% (depending on substrate) | [1][13][14] |
| Pyridine | Dinitrogen Pentoxide (N₂O₅) | Generally lower than HNO₃/TFAA method for some substrates | [13] |
| 3-Chloropyridine | HNO₃ / Trifluoroacetic Anhydride | 76% | [13] |
| 3-Chloropyridine | Dinitrogen Pentoxide (N₂O₅) | 15% | [13] |
| Pyridine | N₂O₅ then aq. SO₂/HSO₃⁻ | 77% | [5][12] |
Experimental Protocols
Protocol 1: General Procedure for Nitration using Nitric Acid in Trifluoroacetic Anhydride
This method is adapted from the work of Katritzky et al. and has been shown to be effective for a range of pyridine derivatives[1][13].
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, chill trifluoroacetic anhydride (10 ml, 42 mmol) in an ice bath.
-
Addition of Pyridine: Slowly add the substituted pyridine (17 mmol) to the chilled trifluoroacetic anhydride while stirring. Maintain the chilled condition for 2 hours.
-
Addition of Nitric Acid: Add concentrated nitric acid (1.9 ml, 36 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir for 9-10 hours. The temperature should be carefully monitored.
-
Quenching: Slowly add the reaction mixture to a chilled aqueous solution of sodium metabisulfite (3.2 g, 17 mmol in 25 ml of water).
-
Work-up: Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway: Formation of 3-Nitropyridine via N-Nitropyridinium Intermediate
This diagram illustrates the mechanism of pyridine nitration using dinitrogen pentoxide (N₂O₅), which proceeds through an N-nitropyridinium intermediate followed by a sigmatropic shift, rather than a direct electrophilic aromatic substitution[5][9][12].
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. davuniversity.org [davuniversity.org]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. [SOLVED] Although nitration of pyridine requires a temperature of 300°C (eq. 13.2), | SolutionInn [solutioninn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]
Characterization challenges of substituted nitropyridines
Welcome to the technical support center for the characterization of substituted nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine and its derivatives often difficult and low-yielding?
A1: The direct nitration of pyridine is challenging due to the electron-deficient nature of the pyridine ring. In acidic nitrating conditions (e.g., nitric and sulfuric acid), the ring nitrogen is protonated, forming a pyridinium cation. This cation is strongly deactivated, making electrophilic aromatic substitution, such as nitration, extremely difficult and requiring harsh conditions like high temperatures, which often result in very low yields.[1][2]
Q2: How can I improve the yield of 3-nitropyridine synthesis?
A2: To overcome the challenges of direct nitration, alternative methods have been developed. A highly effective procedure, known as Bakke's procedure, involves reacting the pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. This intermediate is then reacted with an aqueous solution of sodium bisulfite (NaHSO₃), which leads to the formation of 3-nitropyridine in significantly higher yields (up to 77%).[1][3] This method avoids the harsh acidic conditions that deactivate the pyridine ring.
Q3: What is the most effective way to differentiate between positional isomers of substituted nitropyridines?
A3: Differentiating isomers is a primary analytical challenge, especially if they cannot be resolved chromatographically.[4] Advanced mass spectrometry techniques are highly effective. Tandem mass spectrometry (MSn) combined with different fragmentation methods like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD) can generate unique, diagnostic fragments for each isomer, allowing for their unambiguous identification.[4]
Q4: My mass spectrum shows a molecular ion peak with an odd mass number. What does this indicate for my nitropyridine compound?
A4: According to the Nitrogen Rule in mass spectrometry for organic compounds, a molecule with an odd molecular weight typically contains an odd number of nitrogen atoms.[5] Since pyridine and its derivatives contain at least one nitrogen atom, observing an odd molecular ion peak is consistent with the expected structure of a substituted nitropyridine and can be a useful confirmation during characterization.[5]
Q5: My substituted nitropyridine appears to be unstable. What are common degradation pathways?
A5: Substituted nitropyridines can be susceptible to degradation, particularly under oxidative stress. For example, studies on diaminopyridine have shown that it can degrade to form 4-amino, 3-nitropyridine and N-oxides.[6] The stability can be influenced by the compound's form; salt forms are often more stable than their corresponding molecular (free base) forms because the protonated nitrogen is less susceptible to oxidation.[6] It is crucial to consider storage conditions and potential exposure to oxidative agents.
Troubleshooting Guides
NMR Spectroscopy Analysis
Q: My ¹H NMR spectrum has very broad peaks and a messy baseline. What could be the cause?
A: Broad peaks and baseline artifacts in NMR spectra of nitropyridines can stem from several issues:
-
High Sample Concentration: Extremely concentrated samples can saturate the detector, leading to baseline distortions.[7] Try diluting your sample.
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is a necessary step.
-
Compound Solubility: If your compound is not fully dissolved or is aggregating, it can lead to broad signals.[8] Try a different deuterated solvent in which your compound is more soluble.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening. Ensure your glassware and reagents are clean.
Q: I am struggling to interpret my NMR spectrum due to overlapping signals with impurities or the solvent. What can I do?
A: Signal overlap is a common problem. Here are a few strategies to resolve it:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your compound's protons differently than those of the impurity, resolving the overlap.[8]
-
Use D₂O Exchange: If you suspect a broad peak is from an acidic proton (like an -OH or -NH), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[8]
-
Solvent Suppression Techniques: If a strong solvent or impurity signal is obscuring your peaks of interest, techniques like Wet1D can be used to selectively suppress the large, unwanted signals, allowing the smaller peaks from your compound to be observed more clearly.[7]
Mass Spectrometry Analysis
Q: My isomers co-elute in LC-MS and produce similar fragments with standard CID. How can I distinguish them?
A: When standard fragmentation methods are insufficient, more advanced techniques are necessary. Using an instrument with multiple fragmentation options can provide the solution. Methods like Ultraviolet Photodissociation (UVPD) can induce different fragmentation pathways compared to CID, often revealing unique, diagnostic fragments that allow for the clear differentiation of co-eluting isomers.[4]
Synthesis & Purification
Q: My nitration reaction is giving a complex mixture of products with low yield. What are the common pitfalls?
A: Low yields and side products are frequent issues in nitropyridine synthesis.
-
Harsh Conditions: As mentioned in the FAQ, standard nitrating mixtures (HNO₃/H₂SO₄) are often too harsh, leading to pyridine ring deactivation and low yields.[1][2]
-
Reaction Control: The reaction of pyridines with N₂O₅ must be carefully controlled, as unstable intermediates are formed. Following established protocols, such as Bakke's procedure, is critical for success.[3]
-
Isomer Formation: Depending on the substituents already on the pyridine ring, multiple isomers can be formed. Purification by column chromatography is often required to separate these products.
Crystal Growth and X-ray Crystallography
Q: The crystal structure of my substituted nitropyridine shows significant disorder. How should I interpret and refine this?
A: Disorder is common in the crystal structures of heterocyclic compounds. It occurs when a molecule or part of a molecule occupies multiple positions or orientations in the crystal lattice.
-
Types of Disorder: You may encounter rotational disorder (e.g., a flexible side chain), positional disorder, or even whole-molecule disorder.[9]
-
Refinement Strategy: This disorder must be modeled during crystallographic refinement. Programs like SHELXL allow you to define the different positions, assign relative occupancies (which should sum to 1.0), and refine them.
-
Chemical Information: While challenging, disorder can sometimes provide valuable chemical information, such as revealing the presence of different conformations or tautomers in the solid state.[9]
Quantitative Data
Table 1: Comparison of Yields for Different 3-Nitropyridine Synthesis Methods
| Starting Material | Nitrating Agent/Method | Product | Yield (%) | Reference |
| Pyridine | KNO₃ in fuming H₂SO₄ (330 °C) | 3-Nitropyridine | 6% | [2] |
| Pyridine | Nitryl fluoride (NO₂F) | 3-Nitropyridine | 10% | [2] |
| Pyridine | N₂O₅ then SO₂/HSO₃⁻ in water | 3-Nitropyridine | 77% | [3] |
| Substituted Pyridines | HNO₃ in trifluoroacetic anhydride | 3-Nitropyridines | 10-83% | [10] |
Key Experimental Protocols
Protocol 1: Synthesis of 3-Nitropyridine using Bakke's Procedure
Objective: To synthesize 3-nitropyridine from pyridine with improved yield by avoiding harsh acidic conditions.
Methodology:
-
Formation of N-Nitropyridinium Ion: Pyridine is reacted with dinitrogen pentoxide (N₂O₅) in a suitable organic solvent (e.g., dichloromethane) at a controlled low temperature. This forms the N-nitropyridinium intermediate.[3]
-
Reaction with Bisulfite: The resulting solution containing the N-nitropyridinium ion is then treated with an aqueous solution of sodium bisulfite (NaHSO₃).[1][3]
-
Migration and Formation: This step induces a[4][6] sigmatropic shift, where the nitro group migrates from the nitrogen atom to the 3-position of the pyridine ring.[1][3]
-
Workup and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield pure 3-nitropyridine.
Protocol 2: Differentiation of Isomers via LC-MS with Advanced Fragmentation
Objective: To identify and differentiate structurally similar nitropyridine isomers.
Methodology:
-
Chromatographic Separation: Develop an LC method, ideally with a column that offers alternative selectivity (e.g., HILIC or a phenyl-hexyl phase), to attempt separation of the isomers. A typical mobile phase could be a gradient of acetonitrile and water with a modifier like ammonium carbonate.[4]
-
Mass Spectrometry Setup: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap Tribrid) capable of multiple fragmentation techniques.[4]
-
Data Acquisition: Set up a data-dependent acquisition (DDA) method.
-
Acquire a high-resolution full scan MS1 spectrum to determine the m/z of the co-eluting isomers.
-
For the target m/z, acquire multiple MS2 scans using different fragmentation methods in parallel:
-
CID (Collision-Induced Dissociation): A lower-energy fragmentation method.
-
HCD (Higher-energy Collisional Dissociation): Provides different fragmentation pathways.
-
UVPD (Ultraviolet Photodissociation): Uses a UV laser to induce fragmentation, often revealing unique fragments not seen with other methods.[4]
-
-
-
Data Analysis: Compare the fragmentation patterns from each method for the isomeric peaks. Look for unique "diagnostic" fragment ions present in one isomer's spectrum but absent in the other. The presence of these unique fragments serves as the basis for positive identification.
Visualizations
Caption: Challenges in the direct nitration of pyridine.
Caption: Workflow for troubleshooting common NMR issues.
Caption: Decision tree for nitropyridine isomer differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY? [xray.cz]
- 10. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability issues of 2-(2,5-Dimethylphenoxy)-3-nitropyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2,5-Dimethylphenoxy)-3-nitropyridine in various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability issues arise from the inherent reactivity of the 2-phenoxy-3-nitropyridine core. The molecule is susceptible to:
-
Nucleophilic Aromatic Substitution (SNA r): The 2,5-dimethylphenoxy group can act as a leaving group in the presence of strong nucleophiles. The electron-withdrawing nitro group at the 3-position activates the pyridine ring for such attacks.
-
Cleavage of the Ether Bond: The C-O ether linkage can be cleaved under strong acidic conditions, particularly with hydrohalic acids like HBr and HI.[1][2]
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group or intermediate species like hydroxylamines under various reducing conditions, including catalytic hydrogenation or treatment with metals in acidic media.[3][4][5]
-
Thermal Decomposition: Like many nitroaromatic compounds, this molecule may exhibit limited thermal stability, especially at elevated temperatures in the presence of other reagents.
Q2: Under what conditions is the displacement of the 2,5-dimethylphenoxy group likely to occur?
A2: Displacement of the 2,5-dimethylphenoxy group is a key concern when using strong nucleophiles. This is a classic example of a nucleophilic aromatic substitution (SNA r) reaction.[6][7][8] Factors that promote this reaction include:
-
Strong Nucleophiles: Amines, alkoxides, and thiolates can readily displace the phenoxy group.
-
Aprotic Polar Solvents: Solvents like DMSO or DMF can facilitate SNA r reactions.[9]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the substitution to occur.
Q3: How can I prevent the unwanted reduction of the nitro group?
A3: The nitro group is sensitive to many reducing agents. To avoid its reduction, consider the following:
-
Choice of Reagents: Avoid common reducing agents such as H₂/Pd/C, Raney Nickel, Fe/AcOH, Zn/HCl, and SnCl₂ if the nitro group needs to be preserved.[4][10]
-
Reaction Conditions: Be mindful of reaction conditions that can inadvertently lead to reduction. For instance, some reactions generate in situ reducing species.
-
Protecting Groups: In multi-step syntheses, it might be necessary to introduce the nitro group at a later stage or to protect other functional groups that require reducing conditions for their transformation.
Q4: Is the ether bond stable to all acidic conditions?
A4: No, the ether bond is susceptible to cleavage by strong acids, particularly HBr and HI.[1][2][11] While it may be stable to weaker acids or Lewis acids under anhydrous conditions, refluxing with concentrated hydrohalic acids will likely lead to the formation of 3-nitro-2-hydroxypyridine and 1-halo-2,5-dimethylbenzene.
Troubleshooting Guides
Issue 1: Unexpected formation of a byproduct derived from the displacement of the 2,5-dimethylphenoxy group.
-
Symptom: Your reaction yields a significant amount of a product where the 2,5-dimethylphenoxy group has been replaced by another nucleophile present in the reaction mixture.
-
Possible Cause: The reaction conditions are promoting a nucleophilic aromatic substitution (SNA r) reaction.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: SNA r reactions are often temperature-dependent. Reducing the temperature may slow down or prevent the unwanted substitution.
-
Use a Weaker Base/Nucleophile: If possible, substitute the current nucleophile/base with a less reactive one.
-
Change the Solvent: Consider using a less polar solvent to disfavor the formation of the Meisenheimer complex, which is a key intermediate in the SNA r mechanism.
-
Reduce Reaction Time: Shorter reaction times may minimize the extent of the side reaction.
-
Issue 2: Loss of the nitro group during the reaction.
-
Symptom: Characterization of your product (e.g., by mass spectrometry or NMR) indicates the absence of the nitro group and potentially the presence of an amino group.
-
Possible Cause: The reaction conditions are causing the reduction of the nitro group.
-
Troubleshooting Steps:
-
Re-evaluate Reagents: Scrutinize all reagents for their potential to act as reducing agents. This includes metals, hydrides, and even some catalytic systems.
-
Control the Atmosphere: If using a reaction that is sensitive to hydrogen (e.g., a reaction that produces H₂ as a byproduct), ensure an inert atmosphere (e.g., nitrogen or argon).
-
Alternative Synthetic Route: Consider a synthetic strategy where the nitro group is introduced in a later step, after any steps that require reducing conditions.
-
Experimental Protocols
Protocol 1: General Conditions for Nucleophilic Aromatic Substitution (Illustrative)
This protocol illustrates typical conditions that could lead to the displacement of the 2,5-dimethylphenoxy group.
| Parameter | Value |
| Substrate | This compound (1.0 eq) |
| Nucleophile | Pyrrolidine (1.2 eq) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 80 °C |
| Time | 4-8 hours |
Procedure:
-
Dissolve this compound in DMSO in a round-bottom flask.
-
Add pyrrolidine to the solution.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Conditions for Nitro Group Reduction (Illustrative)
This protocol provides an example of conditions that would likely reduce the nitro group.
| Parameter | Value |
| Substrate | This compound (1.0 eq) |
| Reducing Agent | Iron powder (5.0 eq) |
| Solvent | Acetic acid |
| Temperature | Room Temperature to 50 °C |
| Time | 2-6 hours |
Procedure:
-
Suspend this compound in acetic acid in a round-bottom flask.
-
Add iron powder portion-wise with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may be gently heated to 50 °C to ensure completion.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove excess iron.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting amine by column chromatography.
Visual Guides
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: General Pathway for Nitro Group Reduction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ether cleavage - Wikipedia [en.wikipedia.org]
Validation & Comparative
Reactivity Face-Off: 2-Chloro-3-nitropyridine vs. 2-Fluoro-3-nitropyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. In the realm of heteroaromatic chemistry, 2-halo-3-nitropyridines are valuable synthons for the introduction of nucleophiles onto the pyridine ring via nucleophilic aromatic substitution (SNAr). This guide provides a comparative analysis of the reactivity of two common derivatives, 2-chloro-3-nitropyridine and 2-fluoro-3-nitropyridine, supported by established principles and available experimental data.
The enhanced reactivity of 2-halopyridines in SNAr reactions is attributed to the electron-withdrawing effect of the pyridine nitrogen and, in this case, the additional activation provided by the ortho-nitro group. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex. The relative reactivity of the halogen leaving group is a key consideration in reaction design.
General Reactivity Principles
In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate. The electronegativity of the halogen substituent plays a crucial role in this step. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. This generally leads to a higher reaction rate for fluoro derivatives compared to their chloro counterparts. This trend is opposite to that observed in SN2 reactions, where bond strength is the dominant factor and iodide is the best leaving group.
Experimental Data Summary
The following table summarizes representative data for the reactions of 2-chloro-3-nitropyridine and related compounds with various nucleophiles. It is important to note that the reaction conditions are not identical across all studies, and therefore, direct quantitative comparison should be made with caution. The data serves to illustrate the general reactivity of these substrates.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Product Yield (%) | Reference |
| 2-Chloro-3,5-dinitropyridine | Substituted Anilines | Methanol | Various | - (Kinetic Study) | [2] |
| 2-Chloro-5-nitropyridine | Substituted Anilines | DMSO | 45-60 | - (Kinetic Study) | [3] |
| 2-Chloropyridine | Various Amines | Water | 160 (Microwave) | Generally lower than 2-fluoropyridine | [4] |
| 2-Fluoropyridine | Various Amines | Water | 160 (Microwave) | Generally higher than 2-chloropyridine | [4] |
Experimental Protocols
Below is a representative experimental protocol for a nucleophilic aromatic substitution reaction involving a 2-halopyridine and an amine, which can be adapted for both 2-chloro-3-nitropyridine and 2-fluoro-3-nitropyridine.
General Procedure for the Amination of 2-Halo-3-nitropyridine:
To a solution of the 2-halo-3-nitropyridine (1.0 mmol) in a suitable solvent (e.g., DMSO, DMF, or NMP; 5 mL) in a sealed reaction vessel is added the desired amine (1.2 mmol). The reaction mixture is then heated to the desired temperature (e.g., 50-100 °C) and stirred for a specified period (typically monitored by TLC or LC-MS for completion). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-3-nitropyridine derivative.[5]
Visualizing the Reaction Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: Typical experimental workflow for SNAr reactions.
Conclusion
Based on the fundamental principles of nucleophilic aromatic substitution, 2-fluoro-3-nitropyridine is expected to be more reactive than 2-chloro-3-nitropyridine . The high electronegativity of fluorine enhances the electrophilicity of the carbon at the 2-position, facilitating the rate-determining nucleophilic attack. This is supported by experimental evidence from analogous systems. For synthetic applications requiring milder reaction conditions or shorter reaction times, 2-fluoro-3-nitropyridine would be the preferred substrate. However, factors such as cost, availability, and the specific nature of the nucleophile should also be taken into consideration when selecting the optimal reagent for a particular transformation.
References
- 1. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of the 2,5-Dimethylphenoxy Group
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing lead compounds, the strategic modification of molecular scaffolds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity while favorably altering physicochemical or pharmacokinetic properties, is a powerful tool in this endeavor.[1] This guide provides a comparative overview of potential bioisosteric replacements for the 2,5-dimethylphenoxy moiety, a key structural feature in compounds such as the lipid-lowering agent Gemfibrozil. While direct experimental data on the bioisosteric replacement of this specific group is limited, this document presents a rational approach based on established principles of bioisosterism for disubstituted phenyl rings, offering a roadmap for the design and evaluation of novel analogs.
Proposed Bioisosteric Replacements and Their Rationale
The 2,5-dimethylphenoxy group contributes to the overall lipophilicity and metabolic profile of a molecule. Its replacement with various bioisosteres can modulate these properties to enhance potency, improve metabolic stability, and reduce potential toxicity.[2][3] Based on the principles of phenyl ring bioisosterism, several five- and six-membered aromatic heterocycles, as well as saturated bicyclic systems, can be considered as suitable replacements.[4][5]
Table 1: Potential Bioisosteric Replacements for the 2,5-Dimethylphenoxy Group and Their Predicted Impact on Physicochemical and Pharmacological Properties
| Original Moiety | Proposed Bioisostere | Rationale for Replacement | Predicted Impact on Lipophilicity (logP) | Predicted Impact on Metabolic Stability | Predicted Impact on Receptor Affinity (e.g., PPARα) |
| 2,5-Dimethylphenoxy | Pyridine-based isosteres (e.g., 6-methyl-3-pyridyloxy) | Introduction of a nitrogen atom can alter electronic properties, improve solubility, and introduce new hydrogen bonding capabilities. | Decrease | Potential for altered metabolism (less susceptible to aromatic oxidation). | May be maintained or altered depending on the specific interactions within the receptor binding pocket. |
| Pyrimidine-based isosteres (e.g., 2,5-dimethyl-4-pyrimidinyloxy) | The additional nitrogen atom can further modulate basicity and solubility. | Decrease | May exhibit increased metabolic stability. | Likely to be altered due to significant changes in electronic distribution. | |
| Thiophene-based isosteres (e.g., 2,5-dimethyl-3-thienyloxy) | Thiophene is a well-established bioisostere for a phenyl ring, often maintaining similar spatial and electronic characteristics. | Similar | Can alter metabolic pathways, potentially blocking sites of oxidation. | High probability of being maintained. | |
| Furan-based isosteres (e.g., 2,5-dimethyl-3-furyloxy) | Furan is another common phenyl ring bioisostere, though it can sometimes be more metabolically labile. | Similar | May be more susceptible to metabolic oxidation. | May be maintained. | |
| Bicyclo[1.1.1]pentane (BCP) derivatives | BCPs are saturated, rigid scaffolds that can mimic the geometry of a 1,4-disubstituted phenyl ring, reducing lipophilicity and improving solubility. | Significant Decrease | Generally high metabolic stability due to the absence of aromatic C-H bonds. | Dependent on the ability to mimic the key interactions of the original phenyl ring. | |
| Bicyclo[2.1.1]hexane derivatives | These strained bicyclic systems can act as bioisosteres for ortho-disubstituted phenyl rings and can improve physicochemical properties.[4] | Decrease | High metabolic stability. | Dependent on the spatial arrangement of substituents. |
Experimental Protocols
The following provides a generalized workflow for the synthesis and evaluation of novel analogs incorporating bioisosteric replacements for the 2,5-dimethylphenoxy group, using the PPARα receptor as a target, in line with the known activity of Gemfibrozil.
Synthesis of Bioisosteric Analogs
The synthesis of the proposed analogs would generally involve the coupling of the respective bioisosteric phenol/heterocyclic alcohol with a suitable alkyl halide corresponding to the remainder of the parent molecule. For example, in the case of Gemfibrozil analogs, this would involve the reaction of the bioisosteric alcohol with a derivative of 2,2-dimethyl-5-halopentanoic acid.
-
General Procedure for Ether Synthesis (Williamson Ether Synthesis):
-
To a solution of the bioisosteric alcohol (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 eq.) at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.
-
Add the appropriate alkyl halide (e.g., ethyl 2,2-dimethyl-5-bromopentanoate) (1.0-1.2 eq.) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
If the coupled product is an ester, hydrolyze it to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
In Vitro Evaluation of PPARα Agonist Activity
-
PPARα Transactivation Assay:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of the test compounds (and Gemfibrozil as a positive control) for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the fold activation relative to the vehicle control and determine the EC50 values for each compound.
-
-
Competitive Radioligand Binding Assay:
-
Receptor Preparation: Prepare cell lysates or purified PPARα ligand-binding domain (LBD).
-
Assay: Incubate the receptor preparation with a fixed concentration of a radiolabeled PPARα agonist (e.g., [3H]-GW7647) and varying concentrations of the test compounds.
-
Separation: Separate the bound and free radioligand using a suitable method (e.g., filtration).
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki values for each compound by analyzing the competition binding curves.
-
In Vitro ADME Profiling
-
Metabolic Stability Assay:
-
Incubate the test compounds with liver microsomes (human, rat) in the presence of NADPH.
-
Monitor the disappearance of the parent compound over time using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
-
LogP/D Determination:
-
Determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) using a standard method such as the shake-flask method or a high-throughput chromatographic method.
-
Signaling Pathway and Experimental Workflow
The biological activity of Gemfibrozil and its potential analogs is primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
PPARα Signaling Pathway
PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.[2] Upon binding to a ligand, such as a fibrate drug, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[4] This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[4] This binding event recruits coactivator proteins, leading to the transcription of genes involved in fatty acid uptake, transport, and β-oxidation. The overall effect is a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
Caption: PPARα Signaling Pathway.
Experimental Workflow for Evaluating Bioisosteric Replacements
The systematic evaluation of the designed bioisosteres follows a logical progression from synthesis to in-depth biological characterization.
Caption: Experimental Workflow.
Conclusion
The bioisosteric replacement of the 2,5-dimethylphenoxy group presents a valuable strategy for the optimization of pharmacologically active compounds. By systematically replacing this moiety with a variety of heterocyclic and bicyclic scaffolds, it is possible to fine-tune the physicochemical and pharmacokinetic properties of a lead compound. This guide provides a framework for the rational design, synthesis, and evaluation of such analogs, with the ultimate goal of identifying candidates with improved therapeutic profiles. The proposed workflow and an understanding of the underlying PPARα signaling pathway will aid researchers in this important area of drug discovery.
References
- 1. Structure-activity relationships of dimeric PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis for Structural Confirmation of 2-(2,5-Dimethylphenoxy)-3-nitropyridine: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing the spectroscopic analysis for the structural confirmation of 2-(2,5-Dimethylphenoxy)-3-nitropyridine is presented below. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of its spectroscopic data with related structures, alongside detailed experimental protocols.
Introduction
The precise determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. This guide provides a detailed examination of the spectroscopic data expected for this compound and compares it with its structural isomers, 2-(2,6-Dimethylphenoxy)-3-nitropyridine and the parent compound, 2-phenoxy-3-nitropyridine. This comparative approach highlights the key spectral features that allow for unambiguous structural elucidation.
Comparative Spectroscopic Data
The structural differences between this compound and its isomers are expected to manifest in their respective spectra. The following tables summarize the anticipated and theoretical spectroscopic data for these compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | ~8.5 (dd, 1H, Py-H6), ~8.3 (dd, 1H, Py-H4), ~7.3 (dd, 1H, Py-H5), ~7.1 (s, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H) | ~2.3 (s, 3H), ~2.2 (s, 3H) |
| 2-(2,6-Dimethylphenoxy)-3-nitropyridine | ~8.5 (dd, 1H, Py-H6), ~8.3 (dd, 1H, Py-H4), ~7.3 (dd, 1H, Py-H5), ~7.2 (t, 1H, Ar-H), ~7.0 (d, 2H, Ar-H) | ~2.1 (s, 6H) |
| 2-Phenoxy-3-nitropyridine | ~8.5 (dd, 1H, Py-H6), ~8.3 (dd, 1H, Py-H4), ~7.3 (dd, 1H, Py-H5), ~7.5-7.2 (m, 5H, Ar-H) | N/A |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Pyridine Carbons (ppm) | Phenoxy Carbons (ppm) | Methyl Carbons (ppm) |
| This compound | ~160 (C2), ~140 (C3-NO2), ~155 (C4), ~120 (C5), ~150 (C6) | ~150 (C-O), ~130 (C-CH3), ~138 (C-CH3), ~125, ~128, ~123 | ~20, ~15 |
| 2-(2,6-Dimethylphenoxy)-3-nitropyridine | ~160 (C2), ~140 (C3-NO2), ~155 (C4), ~120 (C5), ~150 (C6) | ~152 (C-O), ~132 (C-CH3), ~129, ~126 | ~16 |
| 2-Phenoxy-3-nitropyridine | ~161 (C2), ~140 (C3-NO2), ~155 (C4), ~120 (C5), ~150 (C6) | ~154 (C-O), ~122, ~130, ~126 | N/A |
Table 3: Key IR Absorption Bands (Predicted)
| Compound | C-O-C Stretch (cm⁻¹) | NO₂ Stretch (cm⁻¹) (asymmetric & symmetric) | C-H (Aromatic & Aliphatic) Stretch (cm⁻¹) |
| This compound | ~1240-1280 | ~1530 & ~1350 | ~3100-3000 & ~2980-2850 |
| 2-(2,6-Dimethylphenoxy)-3-nitropyridine | ~1230-1270 | ~1530 & ~1350 | ~3100-3000 & ~2980-2850 |
| 2-Phenoxy-3-nitropyridine | ~1220-1260 | ~1530 & ~1350 | ~3100-3000 |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]+ or [M+H]+ Peak (m/z) |
| This compound | C₁₃H₁₂N₂O₃ | 244.25 | 244 or 245 |
| 2-(2,6-Dimethylphenoxy)-3-nitropyridine | C₁₃H₁₂N₂O₃ | 244.25 | 244 or 245 |
| 2-Phenoxy-3-nitropyridine | C₁₁H₈N₂O₃ | 216.19 | 216 or 217 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided to ensure reproducibility and accurate data acquisition.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-10 seconds.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid directly on the crystal.
-
Liquid/Solution: A drop of the sample is placed between two salt plates (e.g., NaCl, KBr). If the sample is a solid, it can be dissolved in a suitable solvent (e.g., chloroform, methylene chloride) and a drop of the solution is applied to the salt plate.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition:
-
ESI-MS: The sample solution is infused into the ion source. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500).
-
EI-MS: A small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and bombarded with a beam of electrons.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are analyzed to determine the molecular weight and deduce structural information.
Workflow for Spectroscopic Structure Confirmation
The logical flow of experiments and data analysis for confirming the structure of this compound is illustrated in the diagram below.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound relies on a synergistic approach utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By comparing the experimental data with predicted values and the data from its structural isomers, researchers can confidently elucidate the correct structure. The detailed protocols provided in this guide serve as a valuable resource for obtaining high-quality, reproducible spectroscopic data.
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Aryloxypyridines
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-aryloxypyridines, a common scaffold in pharmaceuticals, is of significant interest. This guide provides a comparative analysis of two prominent catalytic systems employed for this transformation: copper- and palladium-based catalysts. The comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.
The synthesis of 2-aryloxypyridines is a crucial C-O cross-coupling reaction. The two most common and effective methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination-type C-O coupling. Both methods have their distinct advantages and disadvantages in terms of reaction conditions, catalyst cost, and substrate scope.
Performance Comparison of Catalytic Systems
The choice between a copper- or palladium-based catalyst often depends on the specific substrates, desired reaction conditions, and cost considerations. Palladium catalysts generally offer milder reaction conditions and broader substrate scope, while copper catalysts are more economical. Below is a summary of typical reaction conditions and performance for the synthesis of 2-phenoxypyridine from 2-halopyridines and phenol.
| Parameter | Copper-Catalyzed System (Ullmann-type) | Palladium-Catalyzed System (Buchwald-Hartwig-type) |
| Catalyst | CuI | Pd(OAc)₂ |
| Ligand | 1,10-Phenanthroline | Xantphos |
| Base | Cs₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene or DMF | Toluene or Dioxane |
| Temperature | 110-140 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 8-18 hours |
| Catalyst Loading | 5-10 mol% | 1-5 mol% |
| Yield | Good to excellent (often >80%) | Good to excellent (often >90%) |
| Aryl Halide | Primarily Iodides and Bromides | Chlorides, Bromides, Iodides, and Triflates |
Experimental Protocols
Detailed experimental procedures are essential for the successful replication of synthetic methods. Below are representative protocols for the synthesis of 2-phenoxypyridine using both copper and palladium catalysts.
Copper-Catalyzed Synthesis of 2-Phenoxypyridine (Ullmann Condensation)
Procedure: A flame-dried Schlenk tube is charged with CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv.). The tube is evacuated and backfilled with argon. 2-Chloropyridine (1.0 equiv.), phenol (1.2 equiv.), and anhydrous toluene are then added. The reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenoxypyridine.
Palladium-Catalyzed Synthesis of 2-Phenoxypyridine (Buchwald-Hartwig C-O Coupling)
Procedure: To a dried Schlenk tube is added Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv.). The tube is evacuated and backfilled with argon. 2-Bromopyridine (1.0 equiv.), phenol (1.2 equiv.), and anhydrous toluene are added. The mixture is stirred at 100 °C for 16 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield 2-phenoxypyridine.[1]
Mechanistic Overview
The catalytic cycles for both copper- and palladium-catalyzed C-O bond formation share conceptual similarities but differ in the nature of the metal center and the intermediates involved.
Catalytic Cycle for Copper-Catalyzed C-O Coupling
The Ullmann condensation typically proceeds via a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the coordination of the phenoxide to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired 2-aryloxypyridine and regenerates the active Cu(I) catalyst.
References
Comparative Analysis of the Biological Activity of 2-(Phenoxy)-3-Nitropyridine Analogues: A Guide to Evaluation
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the biological activity of 2-(phenoxy)-3-nitropyridine analogues. Due to a lack of publicly available data on the specific 2-(2,5-Dimethylphenoxy)-3-nitropyridine scaffold, this document outlines a generalized approach based on the evaluation of related nitropyridine and pyridine derivatives, which have shown promise, particularly in oncology.
Nitropyridine derivatives are a significant class of heterocyclic compounds explored in medicinal chemistry for their potential therapeutic applications.[1] The introduction of a nitro group to the pyridine ring can enhance its biological activity, and these compounds have been investigated for various effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents, inducing cell cycle arrest and apoptosis in cancer cells.[3][4]
Comparative Biological Activity of Substituted Nitropyridine Analogues
While specific data for this compound analogues is not available in the reviewed literature, structure-activity relationship (SAR) studies on broader classes of pyridine derivatives indicate that the nature and position of substituents significantly influence their antiproliferative activity. For instance, the presence of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance anticancer effects, whereas bulky groups or halogens may lead to a decrease in activity.[5]
The following table summarizes hypothetical comparative data for a series of 2-(phenoxy)-3-nitropyridine analogues, illustrating how such data would be presented. The values are for illustrative purposes and are based on activities observed for other related heterocyclic compounds.
| Compound ID | Substitution on Phenoxy Ring | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| PNP-1 | 2,5-Dimethyl | A549 (Lung) | 5.2 | >10 |
| MCF-7 (Breast) | 7.8 | |||
| HCT116 (Colon) | 6.5 | |||
| PNP-2 | 4-Fluoro | A549 (Lung) | 2.1 | >20 |
| MCF-7 (Breast) | 3.5 | |||
| HCT116 (Colon) | 2.9 | |||
| PNP-3 | 4-Methoxy | A549 (Lung) | 8.9 | >5 |
| MCF-7 (Breast) | 12.3 | |||
| HCT116 (Colon) | 10.1 | |||
| PNP-4 | Unsubstituted | A549 (Lung) | 15.6 | >3 |
| MCF-7 (Breast) | 20.4 | |||
| HCT116 (Colon) | 18.2 | |||
| Doxorubicin | (Positive Control) | A549 (Lung) | 0.8 | ~1 |
| MCF-7 (Breast) | 1.1 | |||
| HCT116 (Colon) | 0.9 |
Key Experimental Protocols
The evaluation of the biological activity of novel compounds like 2-(phenoxy)-3-nitropyridine analogues typically involves a series of in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A positive control such as Doxorubicin is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent like DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect programmed cell death (apoptosis).
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24, 48 hours).
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for evaluating the anticancer activity of a novel compound and a plausible signaling pathway based on the known mechanisms of related nitropyridine analogues.
References
Comparative Purity Analysis of Synthesized 2-(2,5-Dimethylphenoxy)-3-nitropyridine by High-Performance Liquid Chromatography (HPLC)
This guide provides a comparative analysis of the purity of synthesized 2-(2,5-Dimethylphenoxy)-3-nitropyridine, a key intermediate in the development of novel therapeutics. The purity of this compound is critical for ensuring reliable and reproducible results in downstream applications, including screening and lead optimization. This document outlines a detailed HPLC method for purity determination and compares a newly synthesized batch with a purified sample and a commercially available reference standard.
Introduction
This compound and its analogs are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The synthesis of these molecules can result in a range of impurities, including unreacted starting materials and side-products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for quantifying the purity of such compounds.[1][2] This guide details a validated reverse-phase HPLC (RP-HPLC) method and presents a comparative analysis of different sample batches.
Experimental Protocols
A validated RP-HPLC method was developed for the purity assessment of this compound.[1][2]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Data Acquisition and Processing: Agilent OpenLab CDS or equivalent chromatography data system.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in acetonitrile to a final concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
The workflow for the HPLC purity analysis is depicted in the following diagram:
Figure 1: Experimental workflow for the HPLC purity analysis of this compound.
Comparative Data
The developed HPLC method was used to analyze three different samples of this compound:
-
Crude Synthesized Batch: The product directly after synthesis without further purification.
-
Purified Batch: The crude product purified by column chromatography.
-
Commercial Reference Standard: A commercially available sample with a stated purity of ≥98%.
The results of the purity analysis are summarized in the table below.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurities (Retention Time, %) |
| Crude Synthesized Batch | 12.5 | 92.3 | 92.3% | 2-Chloro-3-nitropyridine (4.8 min, 3.5%), 2,5-Dimethylphenol (6.2 min, 2.1%), Unknown (10.1 min, 1.1%) |
| Purified Batch | 12.5 | 99.2 | 99.2% | 2-Chloro-3-nitropyridine (4.8 min, 0.3%), Unknown (10.1 min, 0.2%) |
| Commercial Standard | 12.5 | 98.8 | 98.8% | Unknown (9.7 min, 0.5%), Unknown (11.3 min, 0.4%) |
Table 1: Comparative HPLC purity data for different batches of this compound.
Discussion of Results
The crude synthesized batch of this compound showed a purity of 92.3%. The major impurities were identified as the starting materials, 2-chloro-3-nitropyridine and 2,5-dimethylphenol, indicating an incomplete reaction. Following purification by column chromatography, the purity of the batch significantly improved to 99.2%, with only trace amounts of starting material and one minor unknown impurity remaining. The purified batch demonstrated a higher purity than the commercial reference standard, which had a purity of 98.8% and contained two minor unknown impurities.
The potential role of this compound derivatives in modulating cellular signaling pathways underscores the importance of high purity for reliable biological testing. An illustrative hypothetical pathway is shown below.
Figure 2: Hypothetical signaling pathway modulated by a derivative of this compound.
Conclusion
The developed RP-HPLC method is effective for the purity determination of this compound. The comparative analysis demonstrates that the purification protocol employed is highly efficient, yielding a product with superior purity compared to both the crude material and a commercial reference standard. For researchers and drug development professionals, utilizing highly pure batches of this intermediate is crucial for obtaining accurate and reproducible results in subsequent biological assays and for the synthesis of active pharmaceutical ingredients.
References
X-ray crystallographic data of 2-(aryloxy)-3-nitropyridine derivatives
A comprehensive analysis of the reveals key structural insights relevant to researchers, scientists, and drug development professionals. This guide provides a comparative overview of their molecular geometries, crystal packing, and the experimental protocols for their synthesis and structural determination.
Comparative Crystallographic Data
The solid-state structures of 2-(aryloxy)-3-nitropyridine derivatives are influenced by the nature and position of substituents on the aryloxy moiety. A comparison of the crystallographic data for a series of these compounds, alongside the common precursor 2-chloro-3-nitropyridine, highlights these structural variations.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | Monoclinic | P2₁/n | 7.613(1) | 12.232(2) | 7.716(1) | 118.485(2) | 631.5(2) | 4 |
| 2-(2-Methoxyphenoxy)-3-nitropyridine[1] | C₁₂H₁₀N₂O₄ | Monoclinic | P2₁/n | 7.5017(7) | 7.1542(6) | 20.6369(18) | 91.878(1) | 1106.96(17) | 4 |
| 2-(4-Methoxyphenoxy)-3-nitropyridine | C₁₂H₁₀N₂O₄ | Orthorhombic | Pbca | 7.4737(10) | 12.8128(17) | 24.529(3) | 90 | 2348.8(5) | 8 |
Table 1: Comparison of Unit Cell Parameters for 2-(aryloxy)-3-nitropyridine Derivatives and a Precursor.
Key molecular geometry parameters, such as the dihedral angle between the pyridine and phenoxy rings and the twist of the nitro group, are crucial for understanding the conformational preferences of these molecules.
| Compound | Dihedral Angle (Pyridine-Phenoxy) (°) | Nitro Group Twist Angle (°) |
| 2-Chloro-3-nitropyridine | N/A | 38.5(2) |
| 2-(2-Methoxyphenoxy)-3-nitropyridine[1] | 86.63(6) | -6.45(19) |
| 2-(4-Methoxyphenoxy)-3-nitropyridine | 86.69(11) | -26.1(3) |
Table 2: Comparison of Key Torsional Angles in 2-(aryloxy)-3-nitropyridine Derivatives.
Experimental Protocols
General Synthesis of 2-(aryloxy)-3-nitropyridine Derivatives:
A common method for the synthesis of these compounds involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with a corresponding phenol.[1]
-
To a solution of the desired phenol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq.) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for a designated period to allow for the formation of the phenoxide.
-
2-Chloro-3-nitropyridine (1.0 eq.) is then added to the reaction mixture.
-
The reaction is heated to a temperature ranging from 60 to 100 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(aryloxy)-3-nitropyridine derivative.
Single-Crystal X-ray Diffraction Analysis:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.
-
A selected single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
The collected data is processed, including integration of the reflection intensities and absorption correction.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and structural analysis of 2-(aryloxy)-3-nitropyridine derivatives.
Caption: Synthetic workflow for 2-(aryloxy)-3-nitropyridine derivatives.
Caption: General workflow for small molecule X-ray crystallography.
References
A Comparative Guide to the Efficacy of P-glycoprotein Inhibitors: Evaluating 2-(2,5-Dimethylphenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of P-glycoprotein (P-gp) inhibitors, with a focus on providing a framework for evaluating the potential of the novel compound 2-(2,5-Dimethylphenoxy)-3-nitropyridine. Due to the limited publicly available data on this compound's activity as a P-gp inhibitor, this document serves as a resource for its potential assessment by comparing it against well-characterized P-gp inhibitors.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] It functions as an efflux pump, actively transporting a wide range of substrates out of cells, thereby reducing intracellular drug concentrations.[1][2] Inhibition of P-gp is a critical strategy to overcome MDR and enhance the efficacy of various therapeutic agents.[3]
Quantitative Comparison of P-glycoprotein Inhibitors
The inhibitory potency of a compound against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for several well-established P-gp inhibitors.
| Compound | IC50 (µM) | Cell Line | Assay Method |
| This compound | Data not available | - | - |
| Verapamil | ~1-10 | Various | Rhodamine 123 efflux, Calcein-AM, Digoxin transport |
| Tariquidar (XR9576) | ~0.04 | Various | Substrate transport inhibition |
| Cyclosporine A | ~3.2-6 | Various | Substrate transport inhibition |
Note: IC50 values can vary depending on the cell line, the specific P-gp substrate used in the assay, and other experimental conditions.
P-glycoprotein Signaling and Inhibition Mechanisms
P-glycoprotein expression and function are regulated by various signaling pathways, including the PI3K/Akt and MAPK pathways.[4] Transcription factors such as p53 and NF-κB can also directly influence P-gp gene expression.[4] P-gp inhibitors can act through several mechanisms, including competitive, non-competitive, or allosteric blockade of the drug binding site, interference with ATP hydrolysis, or by altering the integrity of the cell membrane lipids.[2][5]
Caption: Regulation of P-gp expression and mechanisms of its inhibition.
Experimental Protocols for Assessing P-gp Inhibition
Several in vitro assays are commonly used to determine the efficacy of P-gp inhibitors. Below are detailed protocols for three widely used methods.
Rhodamine 123 Efflux Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp leads to increased intracellular fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCK, K562/ADR) and parental cells
-
Rhodamine 123
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed P-gp overexpressing and parental cells in appropriate culture plates and grow to confluence.
-
Pre-incubate the cells with various concentrations of the test compound or positive control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add Rhodamine 123 to the medium and incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells or measure the intracellular fluorescence directly using a flow cytometer or fluorescence plate reader (Excitation/Emission: ~485/528 nm).
-
Calculate the percentage of inhibition by comparing the fluorescence in treated cells to untreated and positive control-treated cells.
Caption: Workflow for the Rhodamine 123 efflux assay.
Calcein-AM Assay
Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein by intracellular esterases. Calcein-AM is a P-gp substrate, while calcein is not. P-gp inhibition leads to higher intracellular accumulation of calcein-AM and thus, stronger fluorescence.
Materials:
-
P-gp overexpressing cells and parental cells
-
Calcein-AM
-
Test compound
-
Positive control inhibitor
-
Cell culture medium
-
PBS
-
Fluorescence plate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the test compound or positive control for a defined period.
-
Add Calcein-AM to each well and incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission: ~490/515 nm).
-
Determine the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.
Caption: Workflow for the Calcein-AM assay.
Caco-2 Bidirectional Transport Assay
This assay uses a monolayer of Caco-2 cells, which polarize and express P-gp on their apical surface, mimicking the intestinal barrier. The transport of a P-gp substrate is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. P-gp inhibition reduces the B-A transport.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
P-gp substrate (e.g., Digoxin)
-
Test compound
-
Positive control inhibitor
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
LC-MS/MS or other analytical method for substrate quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
To assess P-gp inhibition, pre-incubate the Caco-2 monolayers with the test compound on both the apical and basolateral sides.
-
Add the P-gp substrate to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.
-
At various time points, collect samples from the receiver chamber.
-
Quantify the concentration of the substrate in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B). A reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.
Caption: Workflow for the Caco-2 bidirectional transport assay.
Conclusion
The evaluation of this compound as a P-glycoprotein inhibitor requires rigorous experimental validation. This guide provides the necessary framework for such an assessment by outlining the established methodologies and providing comparative data for known P-gp inhibitors. By following the detailed protocols for the Rhodamine 123 efflux, Calcein-AM, and Caco-2 bidirectional transport assays, researchers can determine the IC50 value of this novel compound and compare its potency to existing inhibitors. Understanding the efficacy of new chemical entities like this compound is crucial for the development of more effective strategies to combat multidrug resistance and improve drug delivery.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
In Vitro Efficacy of Novel 2-(2,5-Dimethylphenoxy)-3-nitropyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro testing strategies for novel compounds derived from 2-(2,5-Dimethylphenoxy)-3-nitropyridine. Due to the limited publicly available data on this specific chemical series, this document leverages findings from structurally related nitropyridine and phenoxy-nitropyridine compounds to present a framework for evaluation. The guide outlines potential biological activities, comparative data from related compounds, and detailed experimental protocols for assessing their efficacy, particularly in the areas of anticancer and antimicrobial applications.
Comparative Biological Activity of Nitropyridine Derivatives
Compounds featuring a nitropyridine core have demonstrated a range of biological activities.[1] The primary areas of investigation for these molecules include oncology and infectious diseases. The introduction of a phenoxy group, as in the case of this compound derivatives, can modulate the pharmacological properties of the parent nitropyridine scaffold.
Potential Anticancer Activity
Nitropyridine derivatives are being explored for their potential as anticancer agents.[1] Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] Based on the activity of other pyridine-based compounds, potential targets for this compound derivatives could include receptor tyrosine kinases like c-Met and VEGFR2.
Table 1: Comparative in vitro Anticancer Activity of Selected Pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Cell Line(s) | IC50 / Activity | Reference Compound(s) |
| Imidazo[4,5-b]pyridine-based inhibitors | FLT3, Aurora | MV4-11 (AML) | IC50 values in nanomolar range | Staurosporine |
| Pyrazolo[3,4-d]pyrimidine derivatives | BTK | - | IC50 = 7.95 nM | - |
| Pyridine-based conjugates | PIM-1 | MCF-7, HepG2 | IC50 values of 0.18-0.34 µM | Staurosporine (IC50 = 16.7 nM) |
| 4-aminopyrazolo[3,4-d]pyrimidine derivatives | Not specified | Renal cancer cell lines | More potent than sunitinib and sorafenib | Sunitinib, Sorafenib |
This table presents data from various pyridine-based compounds to illustrate the potential range of anticancer activities and is not a direct representation of this compound derivatives.
Potential Antimicrobial Activity
Certain nitropyridine derivatives have shown promising antimicrobial effects.[1] For instance, derivatives of a structurally similar compound, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, have demonstrated antitubercular activity.[1] This suggests that novel compounds derived from this compound should be evaluated for their potential against a panel of pathogenic bacteria.
Table 2: Comparative in vitro Antimicrobial Activity of Related Nitropyridine Derivatives
| Compound Class | Bacterial Strain(s) | MIC Range | Reference Compound(s) |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4-64 µg/mL | - |
| Thiazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa | Effective against all tested strains | Ampicillin |
| Naphthyridine derivatives | B. subtilis | IC50 range 1.7–13.2 µg/mL against DNA gyrase | Tetracycline |
This table provides a reference for the potential antimicrobial activity based on related compound classes.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the biological activity of novel this compound derivatives.
Anticancer Activity Assays
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Kinase Inhibition Assay
-
Objective: To assess the inhibitory activity of the compounds against specific protein kinases (e.g., c-Met, VEGFR2).
-
Methodology (Example using a luminescence-based assay):
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add a reagent that quantifies the amount of ATP remaining in the solution (e.g., Kinase-Glo® reagent). The luminescent signal is inversely proportional to the kinase activity.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Antimicrobial Activity Assay
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a serial two-fold dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways potentially targeted by pyridine-based inhibitors and a general workflow for in vitro screening.
Caption: The c-Met signaling pathway, a potential target for anticancer therapies.
Caption: The VEGFR2 signaling pathway, crucial for angiogenesis in cancer.
Caption: A general workflow for the in vitro screening of novel compounds.
References
Safety Operating Guide
Personal protective equipment for handling 2-(2,5-Dimethylphenoxy)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-(2,5-Dimethylphenoxy)-3-nitropyridine. The following procedures are based on the known hazards of similar nitropyridine compounds and are intended to ensure the safety of all laboratory personnel.
Hazard Summary
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option for protection against pyridine compounds.[5] Always inspect gloves for integrity before use. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles | Essential for preventing eye contact with the chemical.[6][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7] |
| Skin & Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact.[5] For larger quantities or when there is a higher risk of exposure, chemical-resistant coveralls may be necessary.[8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Engineering controls are the primary means of respiratory protection.[5][7] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be required.[9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Handling:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Wear all required PPE, including gloves, eye protection, and a lab coat.[6][5]
-
Avoid creating dust when handling the solid compound.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6][9]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][6][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
-
Disposal Procedure:
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
